molecular formula C5H2ClFIN B1371920 2-Chloro-5-fluoro-4-iodopyridine CAS No. 884494-49-9

2-Chloro-5-fluoro-4-iodopyridine

Cat. No.: B1371920
CAS No.: 884494-49-9
M. Wt: 257.43 g/mol
InChI Key: CRLPRXQOSARJCF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLPRXQOSARJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647540
Record name 2-Chloro-5-fluoro-4-iodopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50647540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-49-9
Record name 2-Chloro-5-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-4-iodopyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2-Chloro-5-fluoro-4-iodopyridine: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-5-fluoro-4-iodopyridine. As a highly functionalized heterocyclic building block, this compound holds significant potential for applications in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique arrangement of halogen substituents offers multiple points for selective chemical modification, making it an invaluable intermediate for constructing complex molecular architectures.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, robust analytical protocols, and critical safety information.

Strategic Importance and Molecular Profile

This compound is a polysubstituted pyridine derivative. The strategic value of this molecule lies in the differential reactivity of its three halogen substituents, which allows for programmed, site-selective functionalization.

  • Iodine at C4: The carbon-iodine bond is the most labile, making it the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[3][5] This enables the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents.

  • Chlorine at C2: The chloro group is less reactive than iodine in typical cross-coupling conditions but can be displaced by strong nucleophiles or activated for coupling under more forcing conditions. This hierarchical reactivity is a cornerstone of its synthetic utility.

  • Fluorine at C5: The carbon-fluorine bond is generally robust and not easily displaced, but its strong electron-withdrawing nature modulates the overall electronic properties of the pyridine ring, influencing reactivity and the biological properties of its derivatives.

This combination of features makes this compound a powerful intermediate for generating libraries of novel compounds in drug discovery and for developing next-generation agrochemicals.[2][4]

Synthetic Strategy and Experimental Protocol

While various synthetic routes to polyhalogenated pyridines exist, a reliable and scalable approach involves a multi-step sequence starting from a readily available precursor. The following pathway is designed for its robustness and reliance on well-established, high-yielding transformations. The strategy involves the introduction of the iodo group via a Sandmeyer-type reaction on an amino-substituted pyridine precursor.[6]

Logical Workflow for Synthesis

G A 2-Chloro-5-fluoropyridine (Starting Material) B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Chloro-5-fluoro-4-nitropyridine B->C D Reduction (Fe, NH₄Cl) C->D Step 2 E 2-Chloro-5-fluoro-pyridin-4-amine D->E F Diazotization & Iodination (NaNO₂, H₂SO₄, KI) E->F Step 3 G This compound (Final Product) F->G

Caption: Multi-step synthesis workflow for this compound.

PART 1: Nitration of 2-Chloro-5-fluoropyridine

Causality: The nitration of the pyridine ring is directed to the 4-position due to the activating and directing effects of the ring nitrogen and the existing substituents. The use of a strong acid mixture (sulfuric and nitric acid) is standard for achieving electrophilic aromatic substitution on an electron-deficient ring system like pyridine.

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0°C in an ice-water bath.

  • Addition of Starting Material: Slowly add 2-chloro-5-fluoropyridine (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.2 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The pH is then cautiously adjusted to ~7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-chloro-5-fluoro-4-nitropyridine.

PART 2: Reduction of the Nitro Group

Causality: The reduction of the nitro group to an amine is a critical step. Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an aqueous/alcoholic solvent is a classic, cost-effective, and highly efficient method for this transformation (Béchamp reduction). It is preferred over catalytic hydrogenation in this case to avoid potential dehalogenation side reactions.

Protocol:

  • Reaction Setup: To a round-bottom flask containing the crude 2-chloro-5-fluoro-4-nitropyridine (1 equivalent), add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 3-4 equivalents) and iron powder (Fe, 3-5 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried and evaporated to yield crude 2-chloro-5-fluoro-pyridin-4-amine.

PART 3: Diazotization and Iodination (Sandmeyer Reaction)

Causality: This final step converts the primary amine into a diazonium salt, which is an excellent leaving group. The subsequent introduction of an iodide ion (from KI) displaces the diazonium group to form the target C-I bond. The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt.

Protocol:

  • Diazotization: Dissolve the crude 2-chloro-5-fluoro-pyridin-4-amine (1 equivalent) in a mixture of sulfuric acid and water and cool to 0-5°C.[6] Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.[6] Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.

  • Extraction and Purification: Extract the mixture with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Comprehensive Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Logical Framework for Compound Verification

G A Synthesized Product (this compound) B Mass Spectrometry (GC-MS / LC-MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Chromatography (TLC / HPLC) A->D E Molecular Weight & Isotopic Pattern B->E F Structural Connectivity & Functional Groups C->F G Purity Assessment D->G H Verified Structure & Purity >98% E->H F->H G->H

Caption: Complementary analytical methods for structure and purity validation.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Property / Technique Expected Value / Observation Rationale & Interpretation
IUPAC Name This compoundStandard nomenclature.
Molecular Formula C₅H₂ClFINBased on atomic composition.
Molecular Weight 257.43 g/mol [7]Sum of atomic masses.
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Mass Spectrometry (EI) M⁺ peak at m/z ≈ 257; M+2 peak at m/z ≈ 259Confirms molecular weight. The ~3:1 ratio of M⁺ to M+2 is the characteristic isotopic signature of a single chlorine atom.[5]
¹H NMR (CDCl₃, 400 MHz) δ 8.1-8.3 (d, 1H, J ≈ 2-3 Hz), δ 7.8-8.0 (d, 1H, J ≈ 6-8 Hz)Two distinct signals in the aromatic region for the two pyridine protons. The splitting pattern will be doublets due to coupling with the ¹⁹F nucleus.
¹³C NMR (CDCl₃, 101 MHz) 5 signals expected in the aromatic region (δ 100-160 ppm)Each carbon in the ring is unique. Signals will exhibit splitting due to C-F coupling (large ¹JCF, smaller ²JCF, ³JCF).
¹⁹F NMR (CDCl₃, 376 MHz) One singlet or finely split multipletConfirms the presence of a single fluorine environment.
Purity (HPLC) > 98%Quantitative assessment of purity, essential for use in further reactions.

Safety, Handling, and Storage

Trustworthiness in the lab begins with safety. this compound is a chemical intermediate and must be handled with appropriate precautions.

  • Hazard Identification:

    • Harmful if swallowed (H302).[7]

    • Causes skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9]

  • Handling:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

    • Keep away from strong oxidizing agents.[8]

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound, a high-value intermediate in modern chemical research. By understanding the causality behind each synthetic step and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this compound. Adherence to strict safety protocols is essential for the responsible handling of this and all chemical reagents. The strategic application of this building block will undoubtedly continue to facilitate advancements in the development of novel pharmaceuticals and other functional materials.

References

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-iodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 2-Chloro-5-fluoro-4-iodopyridine (CAS No. 884494-49-9), a key halogenated pyridine intermediate in contemporary drug discovery and development.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a robust predictive characterization. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, purity assessment, and structural elucidation of this versatile building block.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a polysubstituted pyridine derivative of significant interest in the synthesis of complex organic molecules for pharmaceutical applications. The distinct electronic properties and positional arrangement of its chloro, fluoro, and iodo substituents provide multiple, regioselective handles for a variety of cross-coupling reactions. This strategic functionalization is paramount in the construction of novel molecular scaffolds with potential therapeutic activity.

The accurate spectroscopic characterization of such intermediates is a cornerstone of synthetic and medicinal chemistry. It ensures the structural integrity of the building block, which is critical for the successful synthesis of downstream targets and the ultimate validity of structure-activity relationship (SAR) studies. This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the pyridine ring, which dictates its spectroscopic behavior.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Acquire ¹³C{¹H} NMR (proton-decoupled) acq1->acq2 acq3 Acquire ¹⁹F NMR spectrum acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra (TMS for ¹H/¹³C, CFCl3 for ¹⁹F) proc2->proc3 G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 prep3 Ensure good contact with the anvil prep2->prep3 acq2 Record sample spectrum prep3->acq2 acq1 Record background spectrum (clean crystal) acq1->acq2 acq3 Typically scan from 4000-400 cm⁻¹ acq2->acq3 G M [M]⁺˙ m/z 257/259 M_minus_I [M - I]⁺ m/z 130/132 M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ m/z 222 M->M_minus_Cl - Cl• M_minus_HCN [M - HCN]⁺˙ m/z 230/232 M->M_minus_HCN - HCN

References

CAS number 884494-49-9 physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of CAS 884494-49-9: 2-Chloro-5-fluoro-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 884494-49-9, known as this compound. This highly functionalized pyridine derivative is a critical building block in modern synthetic chemistry, with significant applications in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique arrangement of halogen substituents, which allows for selective and sequential reactivity in cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the compound's properties, handling protocols, and synthetic relevance, grounded in authoritative data.

Compound Identification and Molecular Structure

Precise identification is the foundation of reproducible scientific research. The compound with CAS number 884494-49-9 is a polysubstituted pyridine ring, a structural motif prevalent in many biologically active molecules.

  • CAS Number : 884494-49-9[2][3][4]

  • IUPAC Name : this compound[5]

  • Synonyms : this compound[1][6]

  • Molecular Formula : C₅H₂ClFIN[1][5][7]

  • Molecular Weight : 257.43 g/mol [1][5][7]

The strategic placement of chloro, fluoro, and iodo groups on the pyridine core imparts distinct reactivity to each position, making it a versatile intermediate for constructing complex molecular architectures. The iodine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atom can be targeted under different reaction conditions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing everything from reaction setup and solvent selection to purification and storage. This compound is typically supplied as a solid, simplifying handling and weighing for reaction protocols.[2][8]

Data Summary Table

The quantitative physical data for CAS 884494-49-9 are summarized below for ease of reference.

PropertyValueSource(s)
Physical Form Solid, White Powder[2][8]
Melting Point 105-110 °C[2]
Boiling Point 242.2 °C at 760 mmHg[9][10][11]
Density 2.129 g/cm³[1][10][11]
Flash Point 100.293 °C[11]
Refractive Index 1.614[1][11]
Purity ≥98% (by GC)[2]
Analysis of Properties
  • Melting Point : The defined melting point range of 105-110 °C is indicative of a crystalline solid with high purity.[2] This characteristic is crucial for ensuring stoichiometric accuracy in synthetic protocols, as contaminants can significantly depress and broaden the melting range.

  • Boiling Point & Flash Point : A high boiling point of 242.2 °C suggests low volatility under standard laboratory conditions, minimizing inhalation risks and evaporative losses.[9][10][11] The flash point of over 100 °C indicates that the compound is not highly flammable, contributing to a safer laboratory handling profile.[11]

  • Density : With a density of 2.129 g/cm³, this compound is substantially denser than many common organic solvents.[1][10][11] This property should be considered during reaction workups involving phase separations.

  • Solubility : While quantitative solubility data is not widely published, its identity as a halogenated organic solid suggests it is likely soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, and poorly soluble in water. Experimental determination of solubility in specific reaction solvents is recommended for process optimization.

Storage, Handling, and Safety

Proper storage and handling are paramount to maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage Conditions : To prevent degradation, the compound should be stored in a cool, dark, and dry environment.[2] Recommended long-term storage is in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1][12] Some suppliers also recommend refrigeration between 2-8°C.[13]

  • Safety Profile : Aggregated GHS information indicates the compound should be handled with care.[14] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[14] Therefore, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[14]

Role in Pharmaceutical and Agrochemical Synthesis

The physical properties of this compound are directly relevant to its primary application as a versatile synthetic intermediate.[1] Its solid form allows for easy handling, while its specific halogenation pattern enables chemists to perform selective chemical modifications.

Patents frequently cite this compound as a key starting material for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[15][16][17][18] The workflow typically involves a Suzuki or Stille coupling at the iodo-position, followed by a subsequent reaction, such as a nucleophilic aromatic substitution, at the chloro-position.

Synthetic_Workflow A CAS 884494-49-9 (Building Block) C Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->C B Boronic Acid / Ester (R-B(OR)2) B->C D Intermediate Product (Iodine replaced with R-group) C->D Selective reaction at C4-Iodine F Nucleophilic Aromatic Substitution (SNAr) D->F E Nucleophile (Nu-H) E->F G Final Complex Molecule F->G Reaction at C2-Chlorine

Caption: General synthetic workflow using CAS 884494-49-9.

This stepwise functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of diverse chemical libraries. The compound's stability under typical cross-coupling conditions and its predictable reactivity make it a reliable and valuable tool for medicinal chemists. It has been instrumental in the development of inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9), which are investigated for treating hyper-proliferative diseases such as cancer.[16]

References

solubility of 2-Chloro-5-fluoro-4-iodopyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-iodopyridine in Organic Solvents

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its solubility characteristics in various organic solvents are critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, presents detailed experimental protocols for its determination, and offers insights into interpreting the resulting data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory setting.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Properties:

  • Molecular Formula: C₅H₂ClFIN[1]

  • Molecular Weight: 257.43 g/mol [1]

  • Physical Form: Typically a solid at room temperature.[2]

  • CAS Number: 884494-49-9[1][3][4][5][6]

Predicted Solubility Behavior: The structure of this compound suggests a molecule with moderate polarity. The pyridine ring itself is polar due to the electronegative nitrogen atom.[7] The highly electronegative fluorine and chlorine atoms further enhance this polarity. However, the large, polarizable iodine atom and the overall halogen substitution pattern contribute significant non-polar character.

Based on the principle of "like dissolves like," we can make the following predictions:

  • High Solubility Expected in: Polar aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetone, Ethyl Acetate) and some polar protic solvents. Supplier information confirms expected solubility in dichloromethane and chloroform.[2]

  • Moderate to Low Solubility Expected in: Non-polar solvents (e.g., Hexane, Toluene, Cyclohexane) due to the polar pyridine core.

  • Low Solubility Expected in: Water, due to the lack of significant hydrogen bond donating groups and the presence of large hydrophobic halogen substituents.[2]

Theoretical Framework for Solubility

Solubility is a complex thermodynamic equilibrium. Several factors dictate the extent to which a solute, such as this compound, will dissolve in a given solvent.

  • Polarity and Intermolecular Forces: The most critical factor is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces. The halogen atoms on the pyridine ring can participate in dipole-dipole and London dispersion forces, while the nitrogen atom can act as a hydrogen bond acceptor.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute's crystal lattice bonds.

  • Solvent Parameters: Properties such as the solvent's dielectric constant and polarity index can provide a semi-quantitative prediction of solubility. Solvents with higher polarity indices are generally better at dissolving polar compounds.[8]

Caption: Principle of "Like Dissolves Like" for the target compound.

Experimental Determination of Solubility

To obtain reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative measurements.

Workflow for Solubility Assessment

The overall process involves a tiered approach, starting with a simple qualitative test to screen a range of solvents, followed by a more rigorous quantitative determination for solvents of interest.

Caption: Experimental workflow for determining solubility.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess whether the compound is soluble, partially soluble, or insoluble in a variety of solvents at a fixed concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, DMSO)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into a tared vial. Record the exact mass.

  • Solvent Addition: Add the selected solvent to the vial in 0.1 mL increments up to a total volume of 1.0 mL. This will test the solubility at a concentration of approximately 5 mg/mL.

  • Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

    • Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear hazy or have undissolved particles remaining.

    • Insoluble: No apparent dissolution of the solid.

  • Record: Record the observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at thermodynamic equilibrium at a specific temperature. This is considered the "gold standard" for solubility measurement.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

  • Analytical instrumentation (e.g., HPLC-UV, UPLC-MS) or equipment for gravimetric analysis.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask/autosampler vial for chromatographic analysis. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Chromatographic Method (HPLC-UV): Prepare a calibration curve using standard solutions of known concentrations of the compound. Dilute the filtered saturated solution with a known factor to fall within the calibration range and analyze it by HPLC-UV. Calculate the concentration in the original saturated solution.

    • Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. The solubility (in g/100 mL) is calculated from the mass of the residue and the initial volume of the solution.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The following table illustrates how results from the described experiments could be organized.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

SolventPolarity Index (P')[8]Dielectric Constant (ε)Qualitative Assessment (~5 mg/mL)Quantitative Solubility (mg/mL)
Non-Polar Solvents
Hexane0.11.89Insoluble< 0.1
Toluene2.42.38Partially Soluble5.2
Polar Aprotic Solvents
Diethyl Ether2.84.34Soluble35.8
Dichloromethane (DCM)3.19.08Soluble> 100
Tetrahydrofuran (THF)4.07.52Soluble> 150
Acetone5.120.7Soluble85.3
Acetonitrile (ACN)5.837.5Soluble42.1
Dimethylformamide (DMF)6.436.7Soluble> 200
Dimethyl Sulfoxide (DMSO)7.246.7Soluble> 200
Polar Protic Solvents
Methanol5.132.7Soluble25.5
Ethanol4.324.5Partially Soluble12.7

Note: The quantitative values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how experimental data would be presented.

Interpretation: The hypothetical data aligns with theoretical predictions. The compound shows very high solubility in polar aprotic solvents like THF, DMF, and DMSO, which are excellent at solvating polar molecules without having strong solvent-solvent hydrogen bonding networks to overcome. The solubility in polar protic solvents like methanol is good but lower than in top-tier aprotic solvents, potentially due to the energy required to disrupt the solvent's hydrogen bonding. As expected, solubility is poor in non-polar aliphatic solvents like hexane.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound and all solvents before beginning any experimental work.

References

The Strategic Synthesis and Application of 2-Chloro-5-fluoro-4-iodopyridine: A Linchpin in Modern Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational design. The targeted placement of these elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Within this context, polysubstituted pyridines have emerged as privileged structures, forming the core of numerous therapeutic agents and agrochemicals. 2-Chloro-5-fluoro-4-iodopyridine, a seemingly unassuming molecule, represents a pinnacle of this design philosophy. Its unique arrangement of three distinct halogen atoms on a pyridine ring provides a versatile platform for complex molecular construction, making it a highly sought-after intermediate in the synthesis of novel bioactive compounds. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of this pivotal chemical entity.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 884494-49-9[1]
Molecular Formula C₅H₂ClFIN[1]
Molecular Weight 257.43 g/mol [1]
IUPAC Name This compound[1]
Physical Form Solid
InChI InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H[1]
SMILES C1=C(C(=CN=C1Cl)F)I[1]

The Synthetic Blueprint: A Multi-Step Approach to a Polysubstituted Pyridine

A potential synthetic route can be envisioned starting from 2-chloro-5-fluoropyridine, a commercially available starting material. The introduction of the iodine atom at the C4 position is the key transformation. This can be achieved through an electrophilic iodination reaction. The fluorine atom at the C5 position and the chlorine atom at the C2 position are both electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution. However, the directing effects of these halogens and the nitrogen atom in the ring will influence the position of iodination.

Below is a proposed synthetic workflow:

G cluster_0 Proposed Synthesis of this compound 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine Lithiation Lithiation 2-Chloro-5-fluoropyridine->Lithiation LDA, THF, -78 °C 2-Chloro-5-fluoro-4-lithiopyridine 2-Chloro-5-fluoro-4-lithiopyridine Lithiation->2-Chloro-5-fluoro-4-lithiopyridine Iodination Iodination This compound This compound Iodination->this compound 2-Chloro-5-fluoro-4-lithiopyridine->Iodination I₂, -78 °C to rt G cluster_1 Reactivity and Application of this compound Molecule This compound Suzuki Suzuki Coupling (C-I) Molecule->Suzuki Sonogashira Sonogashira Coupling (C-I) Molecule->Sonogashira SNAr Nucleophilic Aromatic Substitution (C-Cl) Molecule->SNAr Drug Kinase Inhibitors Suzuki->Drug Agro Herbicides/Fungicides Suzuki->Agro Sonogashira->Drug SNAr->Agro

References

Reactivity Analysis of the C-I versus C-Cl Bond in 2-Chloro-5-fluoro-4-iodopyridine: A Guide to Selective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic functionalization of polysubstituted heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloro-5-fluoro-4-iodopyridine represents a highly valuable, yet complex, building block, offering three distinct halogenated positions for chemical modification. Understanding the hierarchical reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is paramount for designing efficient and selective synthetic routes. This technical guide provides a comprehensive analysis of the factors governing this differential reactivity, grounded in fundamental principles of physical organic chemistry. We present field-proven insights and detailed experimental protocols for selectively targeting the C-I bond in key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, thereby enabling researchers to unlock the full synthetic potential of this versatile intermediate.

Foundational Principles: The Inherent Reactivity of Carbon-Halogen Bonds

The reactivity of aryl halides in many essential synthetic transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE)—the energy required to cleave the C-X bond homolytically—is the most critical parameter. A lower BDE corresponds to a weaker bond, which is more readily cleaved and thus more reactive in processes where bond-breaking is a key mechanistic step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1]

The established trend for C-X BDEs in aryl halides is a direct consequence of the orbital overlap between the carbon and the halogen atom.[1] As one descends the halogen group, the atomic radius increases, leading to more diffuse valence orbitals and less effective overlap with carbon's sp² orbital. This results in a weaker, longer, and more reactive bond.[1][2][3]

Table 1: Comparative Bond Dissociation Energies (BDE) of Aryl Halides

Bond TypeApproximate BDE (kJ/mol)Relative Reactivity Trend
Ar-F~540Weakest
Ar-Cl~400
Ar-Br~335
Ar-I~270Strongest
Note: Values are approximate and serve for comparative purposes.[1][4][5]

This fundamental principle establishes a clear reactivity hierarchy: Ar-I > Ar-Br > Ar-Cl > Ar-F . For a molecule like this compound, this immediately predicts that the C-I bond at the C4 position will be significantly more reactive than the C-Cl bond at the C2 position in transformations that hinge on C-X bond cleavage.

The Electronic Landscape of this compound

The pyridine core and its substituents introduce additional electronic factors that modulate this inherent reactivity.

  • Pyridine Ring: The nitrogen atom is highly electronegative, making the pyridine ring electron-deficient compared to benzene.[6] This influences the reactivity of the entire system. C-Cl bonds at the 2-position (α to the nitrogen) can have lower BDEs than those at other positions due to resonance stabilization of the resulting radical or anionic intermediates.[7]

  • Fluoro Substituent: The fluorine atom at the C5 position exerts a powerful electron-withdrawing inductive effect (-I). This effect further decreases the electron density of the ring, which can influence the rates of both oxidative addition and nucleophilic aromatic substitution.[8][9]

Despite the activating effect of the nitrogen on the C2-Cl bond, the difference in bond dissociation energy between C-I and C-Cl is so substantial that the C4-I bond remains the primary site for selective activation in a wide array of reactions.

G cluster_molecule This compound mol CI C-I Bond (C4) CCl C-Cl Bond (C2) CI->CCl Much More Reactive CF C-F Bond (C5) CCl->CF More Reactive caption Reactivity Hierarchy Diagram

Caption: Reactivity hierarchy in this compound.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the premier tools for selectively functionalizing the C-I bond of this compound. The rate-determining step for these reactions is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] Due to the significantly lower BDE of the C-I bond, this step occurs preferentially, and often exclusively, at the C4 position under carefully controlled conditions.

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Rate-Determining) pd0->oxidative_add + Py-I substrate Py-I (Ar-X) substrate->oxidative_add product Py-Nu complex L_n(I)Pd(II)-Py oxidative_add->complex C-I cleavage (FAST) note1 C-Cl bond is too strong to react under these conditions transmetal Transmetalation (R-M) complex->transmetal complex2 L_n(R)Pd(II)-Py transmetal->complex2 reductive_elim Reductive Elimination complex2->reductive_elim reductive_elim->pd0 Regenerates Catalyst reductive_elim->product caption Selective Cross-Coupling Catalytic Cycle

Caption: Selective Pd-catalyzed cross-coupling at the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters. The much greater reactivity of the C-I bond allows for its selective coupling while leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water (4:1). The system must be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C4 position of the pyridine ring.[12][13] This reaction is exceptionally selective for the C-I bond.

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (4-10 mol%), and an amine base, typically triethylamine (Et₃N, 2.5 equiv.), which also serves as a solvent in some cases.[12]

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. The reaction is often rapid, with completion typically observed within 1-6 hours. Monitor progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for C-N bond formation.[14] The standard reactivity trend of aryl halides (I > Br > Cl) is well-established, allowing for the selective amination at the C4 position.[15][16]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Setup: Charge an oven-dried Schlenk tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the primary or secondary amine (1.2 equiv.) and anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS until the starting iodide is consumed (typically 6-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.

Selective Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a kinetically controlled process that exploits the greater lability of the C-I bond.[17] The reaction rate follows the trend I > Br > Cl, allowing for the selective formation of an organometallic intermediate at the C4 position, typically at very low temperatures.[17][18] This intermediate can then be trapped with a wide variety of electrophiles.

G start This compound step1 Add n-BuLi or i-PrMgCl THF, -78 °C start->step1 intermediate Lithiate/Grignard Intermediate (at C4 position) step1->intermediate Selective C-I exchange step2 Add Electrophile (E+) e.g., DMF, CO₂, R-CHO intermediate->step2 product 4-Substituted Product Py-E step2->product caption Metal-Halogen Exchange Workflow

Caption: Workflow for selective metal-halogen exchange.

Experimental Protocol: Selective Lithiation and Electrophilic Quench

  • Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 30-60 minutes. The exchange at the iodine position is typically very fast at this temperature, while the C-Cl bond remains unreactive.[17][19]

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv., e.g., DMF to form an aldehyde, or gaseous CO₂ to form a carboxylic acid) to the solution at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Summary and Strategic Outlook

The differential reactivity between the C-I and C-Cl bonds in this compound provides a powerful strategic advantage in multistep synthesis. By leveraging the principles and protocols outlined in this guide, researchers can confidently and selectively functionalize the C4 position while preserving the C2-chloro substituent for subsequent diversification.

Table 2: Summary of Selective C-I Bond Functionalization Strategies

Reaction TypeKey ReagentsTypical ConditionsBond Formed
Suzuki-Miyaura R-B(OH)₂, Pd Catalyst, BaseDioxane/H₂O, 80-90 °CC-C (sp²-sp²)
Sonogashira Terminal Alkyne, Pd/Cu Cat.THF, RT to 50 °CC-C (sp²-sp)
Buchwald-Hartwig R₂NH, Pd Catalyst, BaseToluene, 80-110 °CC-N
Metal-Halogen Ex. n-BuLi or i-PrMgCl; E⁺THF, -78 °CC-E

This hierarchical approach enables the rapid construction of complex molecular architectures, making this compound an indispensable tool for drug discovery and development professionals.

References

The Strategic Advantage of 2-Chloro-5-fluoro-4-iodopyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Polysubstituted Pyridine Powerhouse

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-chloro-5-fluoro-4-iodopyridine has emerged as a uniquely versatile and powerful scaffold. Its trifunctionalized nature, presenting three distinct and orthogonally reactive halogen substituents on a pyridine core, offers chemists a sophisticated toolkit for sequential and site-selective modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this high-value building block, underscoring its significance in contemporary drug discovery and materials science.

The inherent value of this compound lies in the differential reactivity of its chloro, fluoro, and iodo substituents. The iodo group, being the most labile, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The chloro substituent, while less reactive than iodine, can be selectively targeted under specific conditions. Finally, the fluoro group, generally the most inert to typical cross-coupling conditions, can be utilized in nucleophilic aromatic substitution reactions or retained in the final molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability. This tiered reactivity allows for a programmed and highly controlled elaboration of the pyridine core, making it an invaluable asset in the synthesis of novel compounds.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 884494-49-9--INVALID-LINK--[2]
Molecular Formula C₅H₂ClFIN--INVALID-LINK--[2]
Molecular Weight 257.43 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--
SMILES C1=C(C(=CN=C1Cl)F)I--INVALID-LINK--[2]
InChIKey CRLPRXQOSARJCF-UHFFFAOYSA-N--INVALID-LINK--[2]

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also reported to cause serious eye irritation or damage.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Directed ortho-Metalation Approach

The most efficient and regioselective synthesis of this compound relies on the powerful strategy of directed ortho-metalation (DoM). This approach leverages the ability of a directing group to activate a specific ortho-proton for deprotonation by a strong base, followed by quenching with an electrophile. In this case, the nitrogen atom of the pyridine ring and the chloro substituent work in concert to direct the metalation to the C4 position of the starting material, 2-chloro-5-fluoropyridine.

The general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Start 2-Chloro-5-fluoropyridine DoM Directed ortho-Metalation (DoM) (e.g., LDA, THF, -78 °C) Start->DoM Intermediate 4-Lithio-2-chloro-5-fluoropyridine (in situ) DoM->Intermediate Iodination Iodination (e.g., I₂, THF, -78 °C) Intermediate->Iodination Product This compound Iodination->Product caption Synthesis of this compound via DoM

Caption: Synthetic route to this compound via DoM.

Detailed Experimental Protocol:

This protocol is based on established principles of directed ortho-metalation of pyridines.[3][4][5][6]

Materials:

  • 2-Chloro-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Iodine (I₂)

  • Anhydrous sodium thiosulfate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous, inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Directed ortho-Metalation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloro-5-fluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from step 1 to the solution of 2-chloro-5-fluoropyridine via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

The Versatility of this compound in Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond at the 4-position allows for its selective functionalization in the presence of the less reactive C-Cl bond at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Suzuki_Coupling Start This compound Reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents Product 4-Aryl-2-chloro-5-fluoropyridine Reagents->Product caption Suzuki-Miyaura Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura coupling.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[7][8][9]

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base such as potassium carbonate (2-3 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or THF and water (e.g., 4:1 ratio).

  • Purge the vessel with an inert gas (nitrogen or argon) and heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-2-chloro-5-fluoropyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which are themselves versatile handles for further transformations or can be key structural motifs in bioactive molecules. The C-I bond of this compound is highly susceptible to this transformation.

Sonogashira_Coupling Start This compound Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) Start->Reagents Product 4-Alkynyl-2-chloro-5-fluoropyridine Reagents->Product caption Sonogashira Coupling Reaction

Caption: General scheme for the Sonogashira coupling.

Illustrative Protocol for Sonogashira Coupling:

This protocol is based on established methods for the Sonogashira coupling of iodo-pyridines.[10][11][12]

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography to obtain the 4-alkynyl-2-chloro-5-fluoropyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring, providing access to a diverse range of substituted aminopyridines, which are prevalent in medicinal chemistry.

Buchwald_Hartwig_Amination Start This compound Reagents Amine (R₂NH) Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Start->Reagents Product 4-Amino-2-chloro-5-fluoropyridine Reagents->Product caption Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination.

Illustrative Protocol for Buchwald-Hartwig Amination:

This protocol is based on standard procedures for the Buchwald-Hartwig amination of aryl halides.[13][14][15]

  • To a glovebox or Schlenk tube, add a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), a suitable phosphine ligand like XPhos or RuPhos (2-4 mol%), and a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

  • Monitor the reaction for completion by LC-MS. After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate. Purify the resulting residue by column chromatography to isolate the 4-amino-2-chloro-5-fluoropyridine product.

Applications in Drug Discovery and Agrochemicals

The utility of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals and agrochemicals, and the ability to selectively functionalize it at multiple positions allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.

A significant area of application for this building block is in the development of kinase inhibitors .[16][17][18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The pyridine core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of a target kinase. The substituents introduced via cross-coupling reactions from this compound can form key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for potent and selective inhibition. The fluorine atom is often retained in the final molecule to enhance binding affinity and improve metabolic stability.

In the agrochemical sector, polysubstituted pyridines are integral to the structure of many modern herbicides, insecticides, and fungicides.[21] The strategic placement of different functional groups around the pyridine ring allows for the optimization of a compound's activity against a specific pest or weed, while minimizing its impact on non-target organisms and the environment.

Conclusion

This compound is a testament to the power of strategic molecular design. Its unique arrangement of three different halogen atoms with orthogonal reactivity provides a sophisticated platform for the synthesis of complex, highly functionalized pyridine derivatives. The ability to perform selective cross-coupling reactions at the 4-position, while retaining the 2-chloro and 5-fluoro substituents for further manipulation or as key structural elements, makes this a highly valuable building block for researchers in both academic and industrial settings. As the demand for novel, effective, and safe pharmaceuticals and agrochemicals continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly continue to rise.

References

fundamental properties of trifunctionalized pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Properties of Trifunctionalized Pyridines

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the sp²-hybridized nitrogen atom, create an electron-deficient aromatic system that is both stable and ripe for functionalization.[3][4] While mono- and di-substituted pyridines are well-explored, the strategic introduction of three distinct functional groups—creating trifunctionalized pyridines—unlocks a vast chemical space with precisely tunable properties. This guide provides a comprehensive exploration of the core principles governing these complex molecules, from their synthesis to their application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridine Core: An Electronic Playground

The pyridine ring is isosteric to benzene, but the nitrogen atom's electronegativity fundamentally alters its character.[1][4] This creates a dipole moment and lowers the energy of the molecular orbitals, making the ring less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at the C2, C4, and C6 positions.[5] The nitrogen's lone pair of electrons also imparts basicity and allows it to act as a powerful ligand for metal ions.[6]

The introduction of substituents dramatically modulates these inherent properties. Electron-donating groups (EDGs) increase the ring's electron density, enhancing its nucleophilicity and reactivity towards electrophiles, while electron-withdrawing groups (EWGs) exacerbate its electron-deficient nature.[7] Trifunctionalization allows for a sophisticated push-pull system, where the interplay between three distinct electronic influences can be harnessed to fine-tune the molecule's behavior for specific applications.

G cluster_0 Influence of Substituents on Pyridine Core Pyridine Pyridine Core (Electron Deficient) EDG Electron-Donating Group (EDG) (e.g., -NH₂, -OR) Pyridine->EDG Increases Electron Density EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) Pyridine->EWG Decreases Electron Density Properties Modulated Properties EDG->Properties EWG->Properties Reactivity Altered Reactivity (Nucleophilic vs. Electrophilic Attack) Properties->Reactivity Applications Tailored Applications (Ligands, Pharmaceuticals, Materials) Reactivity->Applications

Caption: Logical flow of how substituents alter the core properties and applications of the pyridine scaffold.

Strategic Synthesis of Trifunctionalized Pyridines

The construction of polysubstituted pyridines has evolved from classical condensation reactions to modern, highly efficient metal-catalyzed methods. The choice of synthetic strategy is critical, as it dictates the achievable substitution patterns and functional group tolerance.

Classical Ring Synthesis

Traditional methods, such as the Hantzsch pyridine synthesis, involve the condensation of acyclic precursors like β-dicarbonyl compounds, aldehydes, and ammonia.[8] While robust, these methods often require harsh conditions and may offer limited regiocontrol for producing complex, unsymmetrical trifunctionalized products.

Modern C-H Functionalization

The most step-economical approach to complex pyridines is the direct functionalization of C-H bonds on a pre-existing pyridine ring.[9] This avoids the need for pre-functionalized starting materials and minimizes waste.[5][10]

  • Mechanism & Rationale: Transition-metal catalysis (using metals like Pd, Rh, and Fe) is the engine behind modern C-H functionalization.[3][11] The catalyst typically operates through a cycle involving C-H activation/metalation, insertion of a coupling partner, and reductive elimination. The inherent electronics of the pyridine ring often direct functionalization to the C2 and C4 positions.[5] Achieving C3 (meta) functionalization is more challenging but can be accomplished through specialized directing groups or by modulating the electronic nature of the pyridine intermediate.[9]

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorses in pharmaceutical development for their reliability and broad scope.[12] However, pyridyl boronic acids, especially 2-pyridyl variants, are often unstable.

  • Field-Proven Insight: A significant advancement has been the development of alternative coupling partners, such as pyridine sulfinates. These reagents are more stable than their boronate counterparts and serve as excellent nucleophiles in palladium-catalyzed reactions with aryl halides, enabling the synthesis of complex biaryl structures with high efficiency.[12] This strategy is particularly valuable for late-stage functionalization in drug discovery programs.

A general workflow for synthesizing a trifunctionalized pyridine via sequential cross-coupling is outlined below.

G Start Start: Di-halogenated Pyridine Step1 Step 1: First Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Add R¹-Boronic Acid, Pd Catalyst, Base Intermediate Intermediate: Di-substituted Pyridine Step1->Intermediate Step2 Step 2: Second Cross-Coupling (Different reaction site) Intermediate->Step2 Add R²-Nucleophile, Pd Catalyst, Base Trifunctional Product: Trifunctionalized Pyridine Step2->Trifunctional Purify Purification & Characterization (Chromatography, NMR, MS) Trifunctional->Purify Final Final Product (>95% Purity) Purify->Final

Caption: A generalized workflow for the synthesis of a trifunctionalized pyridine using sequential metal-catalyzed cross-coupling reactions.

Probing the Core: Spectroscopic and Photophysical Properties

Characterization is fundamental to confirming the structure and understanding the electronic nature of newly synthesized molecules.

Spectroscopic Characterization

NMR, IR, and UV-Vis spectroscopy are essential tools for elucidating the structure of trifunctionalized pyridines.

Technique Key Observables & Insights
¹H NMR The chemical shifts of the ring protons are highly sensitive to the electronic nature of the substituents. Protons ortho and para to the nitrogen are typically downfield. EDGs will shift signals upfield, while EWGs shift them downfield.[13]
¹³C NMR Provides information on the carbon skeleton. The chemical shifts of C2, C4, and C6 are particularly informative about the electronic distribution within the ring.[13]
IR Spectroscopy Instrumental for identifying the functional groups attached to the pyridine ring, such as C=O (carbonyl), C≡N (nitrile), or N-O (N-oxide) stretches.[13]
UV-Vis Spectroscopy Reveals information about electronic transitions. Pyridine derivatives typically exhibit π-π* and n-π* transitions.[14][15] The position of the absorption maximum (λ_max) is strongly influenced by the substituents and solvent polarity.[13]
Photophysical Properties: The Influence of Functionality

The strategic placement of functional groups can transform a simple pyridine into a highly fluorescent molecule suitable for applications in OLEDs, sensors, or biological imaging.[14][15]

  • Structure-Property Causality: The fluorescence of substituted pyridines is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]

    • EDGs raise the HOMO energy level.

    • EWGs lower the LUMO energy level.

  • Intramolecular Charge Transfer (ICT): In molecules functionalized with both EDGs and EWGs (a "push-pull" system), excitation with light can induce a transfer of electron density from the donor to the acceptor part of the molecule.[15] This ICT state often results in a large Stokes shift and emission in the visible region of the spectrum.[15]

Substituent Pattern HOMO/LUMO Effect Expected Photophysical Outcome
Pyridine with 3 EDGsHOMO significantly raisedEmission likely in the UV/blue region, higher quantum yield.
Pyridine with 3 EWGsLUMO significantly loweredOften weakly fluorescent or non-emissive.
Pyridine with EDG/EWG mixHOMO-LUMO gap narrowedRed-shifted absorption/emission, potential for strong ICT and solvatochromism.[16]

Applications in Science and Medicine

The tunable nature of trifunctionalized pyridines makes them exceptionally valuable in two primary domains: supramolecular chemistry and drug discovery.

Ligands in Supramolecular Chemistry

The pyridine nitrogen is an excellent Lewis base, making it a superb building block for ligands in coordination and supramolecular chemistry.[17] By incorporating multiple pyridine units or other chelating groups, trifunctionalized pyridines can act as versatile ligands to self-assemble complex architectures like cages, macrocycles, and catenanes when coordinated to transition metals.[18][19] The specific geometry and electronic properties of the ligand dictate the structure and function of the final supramolecular assembly.[20]

Caption: A trifunctionalized pyridine acting as a multidentate ligand coordinating to a central metal ion.

Scaffolds in Drug Discovery

Pyridine is one of the most common nitrogen heterocycles found in FDA-approved drugs.[2][10] Its presence is critical for establishing key interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[4] Trifunctionalization provides medicinal chemists with a powerful tool to optimize a drug candidate's properties:

  • Potency & Selectivity: One functional group can provide the key binding interaction (the "pharmacophore"), while the other two can be modified to improve selectivity for the target or to block metabolic pathways.[21]

  • Pharmacokinetics (ADME): Substituents can be chosen to fine-tune solubility, lipophilicity, and metabolic stability, enhancing a compound's bioavailability and duration of action.[22]

  • Vectorial Control: The three distinct substitution vectors allow for precise, three-dimensional exploration of the binding pocket of a target protein, enabling rational drug design.

Many pyridine-based drugs are used as anticancer, anti-inflammatory, and anti-infective agents.[23][24]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating steps for confirmation of identity and purity, which is essential for ensuring the reliability of subsequent research.

Protocol 1: Synthesis of a 2,4,6-Trifunctionalized Pyridine via Sequential Suzuki-Miyaura Coupling

This protocol describes a representative synthesis starting from 2,6-dichloro-4-iodopyridine.

Methodology:

  • Step A: First Coupling (Positions 2 & 6):

    • To a solution of 2,6-dichloro-4-iodopyridine (1.0 eq) in a 3:1 mixture of DME/water, add arylboronic acid #1 (2.2 eq) and Na₂CO₃ (3.0 eq).

    • Degas the mixture by bubbling argon through it for 20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

    • Causality: The palladium catalyst is essential for facilitating the C-C bond formation. The base (Na₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify by column chromatography to yield the 2,6-diaryl-4-iodopyridine intermediate.

  • Step B: Second Coupling (Position 4):

    • To a solution of the 2,6-diaryl-4-iodopyridine intermediate (1.0 eq) in a 3:1 mixture of DME/water, add arylboronic acid #2 (1.2 eq) and Na₂CO₃ (1.5 eq).

    • Degas the mixture and add Pd(PPh₃)₄ (0.05 eq). Heat to 90 °C for 8 hours under argon.

    • Work up and purify as described in Step A.

  • Validation:

    • Confirm the structure of the final trifunctionalized product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC (>95% is typically required for biological testing).

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the core photophysical properties of a novel trifunctionalized pyridine.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DMSO or CH₂Cl₂) at a concentration of 1 mM.

    • Prepare a series of dilutions in the desired solvent for analysis (e.g., 1 µM, 5 µM, 10 µM).

    • Rationale: Using dilute solutions prevents aggregation, which can quench fluorescence or lead to excimer emission, ensuring that the measured properties are of the monomeric species.[14]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of a ~10 µM solution from 250 nm to 700 nm using a spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_max). This value is required to set the excitation wavelength for fluorescence measurements.

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_max.

    • Record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

    • Trustworthiness: To ensure the emission is not from an impurity, acquire an excitation spectrum by setting the detector at λ_em and scanning the excitation wavelengths. The excitation spectrum should match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance of the sample at the excitation wavelength.

    • Perform the same measurement for a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

    • Calculate the quantum yield (Φ_F) using the comparative method.

Conclusion and Future Outlook

Trifunctionalized pyridines represent a class of molecules with immense potential, driven by the ability to precisely engineer their electronic, steric, and physical properties. Advances in synthetic methodologies, particularly in regioselective C-H functionalization and robust cross-coupling reactions, have made these complex scaffolds more accessible than ever.[3][25] As our understanding of structure-property relationships deepens, these versatile building blocks will continue to fuel innovation in drug discovery, enabling the creation of more potent and selective therapeutics, and in materials science, leading to the development of novel sensors, ligands, and optoelectronic devices.

References

The Strategic Application of 2-Chloro-5-fluoro-4-iodopyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among these, 2-Chloro-5-fluoro-4-iodopyridine has emerged as a versatile and highly valuable scaffold. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, offers a rich chemical space for selective functionalization. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and development.[1]

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is the bedrock of its effective application in synthesis.

Physical and Chemical Data

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
CAS Number 884494-49-9[2]
Molecular Formula C₅H₂ClFIN[2]
Molecular Weight 257.43 g/mol [2]
Appearance Solid-
Boiling Point 242.2 °C at 760 mmHg[3]
InChI InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H[2]
InChIKey CRLPRXQOSARJCF-UHFFFAOYSA-N[2]
SMILES C1=C(C(=CN=C1Cl)F)I[2]
Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Synthesis of the Core Scaffold

Synthesis_Workflow A 2-Chloro-5-fluoropyridine B Directed Ortho-metalation A->B LDA or n-BuLi C Iodination B->C I₂ D This compound C->D

A plausible synthetic workflow for this compound.

Inferred Synthetic Protocol

This protocol is based on established methodologies for the functionalization of halopyridines.

Step 1: Directed Ortho-metalation

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of 2-chloro-5-fluoropyridine in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the 4-position, directed by the chloro and fluoro substituents.

Step 2: Iodination

  • To the reaction mixture from Step 1, add a solution of iodine (I₂) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

Step 3: Work-up and Purification

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Exploring the Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for a stepwise and controlled introduction of various substituents. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F. This hierarchy is the cornerstone of selective functionalization strategies.

Reactivity_Hierarchy A C-I Bond (Most Reactive) B C-Cl Bond (Moderately Reactive) A->B Preferential Reactivity C C-F Bond (Least Reactive) B->C Requires Harsher Conditions

Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7][8]

Protocol for Selective C-4 Arylation:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • De-gas the vessel and backfill with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[9][10][11]

Protocol for C-4 Alkynylation:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, work up the reaction as described for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[12]

Protocol for C-4 Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) in an oven-dried reaction vessel.

  • Add the desired amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

Spectroscopic Characterization

  • ¹H NMR: Two signals in the aromatic region are expected, each corresponding to the protons at the 3- and 6-positions of the pyridine ring. These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: Five signals in the aromatic region are anticipated, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the 5-position.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly attractive building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.[1] The pyridine core can act as a hinge-binding motif, while the various substitution points allow for the exploration of different pockets within the kinase active site to enhance potency and selectivity. Although a specific FDA-approved drug containing this exact fragment is not identified in the search results, the utility of fluorinated pyridines in kinase inhibitor design is well-established.[16][17]

Drug_Discovery_Application A This compound B Selective Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Intermediate Library B->C D Further Functionalization C->D E Kinase Inhibitor Candidates D->E

Application of this compound in a drug discovery workflow.

Conclusion

This compound represents a powerful and versatile tool for the modern synthetic chemist. Its well-defined reactivity hierarchy in palladium-catalyzed cross-coupling reactions allows for the selective and sequential introduction of a wide array of functional groups. This capability is of paramount importance in the construction of complex molecular architectures, particularly in the resource-intensive field of drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.

References

Methodological & Application

Application Note: A Researcher's Guide to Regioselective Biaryl Synthesis via Suzuki Coupling of 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-5-fluoro-4-iodopyridine with various arylboronic acids. Biaryl pyridine scaffolds are of paramount importance in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] The specific halogenation pattern of this compound offers a unique opportunity for regioselective synthesis, enabling the targeted introduction of an aryl group at the C4 position. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reagents, and provides a detailed, field-proven laboratory protocol. It is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of Substituted Biaryl Pyridines

The biaryl motif is a privileged structure in modern pharmacology and materials science.[4][5] When integrated into a pyridine ring, this scaffold gives rise to compounds with a wide array of biological activities, including kinase inhibition and anti-inflammatory properties.[1][5] The challenge, however, often lies in the controlled, regioselective synthesis of these complex molecules.

The substrate at the heart of this guide, this compound, is a highly functionalized building block designed for sequential, site-selective cross-coupling reactions. The distinct electronic properties and bond strengths of the C-I, C-Cl, and C-F bonds allow chemists to exploit the differential reactivity of the halogen atoms. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the order of reactivity is generally I > Br > OTf > Cl, with C-F bonds being largely unreactive under typical conditions.[6] This predictable reactivity hierarchy makes the iodine at the C4 position the prime site for the initial coupling event, offering a reliable entry point for molecular elaboration.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[7][8] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

The cycle is initiated by the oxidative addition of the aryl halide (in our case, the C4-iodine bond of the pyridine) to a Pd(0) species, forming a Pd(II) complex. This is often the rate-determining step and is significantly faster for aryl iodides than for chlorides.[9][10] The next crucial step is transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][11] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (Substrate) pd2_complex Ar-Pd(II)-I(L)₂ (Pyridine Complex) oxidative_addition->pd2_complex Forms Pd(II) intermediate transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ + Base pd2_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd2_biaryl Boronate transfers Ar' reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Forms C-C bond reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design: Why We Choose What We Choose

A robust protocol is not merely a list of steps but a system where each component is chosen for a specific, synergistic reason. For an electron-deficient and potentially coordinating substrate like a substituted pyridine, careful selection of the catalyst, ligand, base, and solvent is critical for success.

  • The Palladium Pre-catalyst: While various palladium sources can be used, pre-formed complexes like [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often preferred. These pre-catalysts are generally air-stable, simplifying handling, and efficiently generate the active Pd(0) species in situ. The dppf ligand itself provides good stability and activity.

  • The Ligand (The "Performance Enhancer"): The lone pair of electrons on the pyridine's nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon known as the "2-pyridyl problem".[12] To counteract this and to facilitate the challenging oxidative addition of the C-Cl bond in later steps (if desired), bulky and electron-rich phosphine ligands are required. Buchwald ligands, such as SPhos and XPhos, are excellent choices as they increase the electron density on the palladium, promoting oxidative addition, and their steric bulk accelerates the final reductive elimination step.[9][13]

  • The Base (The Activator): The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[8] For challenging couplings, stronger inorganic bases are often necessary. Potassium phosphate (K₃PO₄) is a highly effective choice. It is strong enough to form the reactive boronate species but generally shows good functional group tolerance. In some cases, a small, controlled amount of water is necessary for bases like K₃PO₄ to function effectively, as it aids in the dissolution of the base and the formation of the boronate.[9]

  • The Solvent (The Reaction Environment): The solvent must be capable of dissolving the various reagents and be stable at the required reaction temperatures (typically 80-110 °C for less reactive halides).[9] Aprotic polar solvents like 1,4-dioxane or toluene are standard choices. They provide good solubility for the organic substrates and the palladium complexes. It is imperative that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9][13]

Experimental Protocol: Synthesis of 4-Aryl-2-chloro-5-fluoropyridines

This protocol details the regioselective Suzuki coupling at the C4-iodide position of this compound.

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Solids: - this compound - Arylboronic Acid - K₃PO₄ (Base) setup->add_solids purge Purge Flask (Evacuate & Backfill with N₂/Ar 3x) add_solids->purge add_catalyst Add Catalyst System: - Pd₂(dba)₃ or Pd(dppf)Cl₂ - Ligand (e.g., SPhos) purge->add_catalyst add_solvent Add Degassed Solvent (e.g., 1,4-Dioxane) add_catalyst->add_solvent heat Heat Reaction (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-dioxane or Toluene)

  • Ethyl Acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and the phosphine ligand (if not using a pre-catalyst complex that includes it).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Summary of Key Reaction Parameters

For successful and reproducible results, careful control over reaction parameters is essential. The table below summarizes the recommended starting conditions for optimization.

ParameterRecommended ConditionRationale / Notes
Substrate This compoundThe C-I bond is selectively cleaved over the C-Cl and C-F bonds.[14]
Nucleophile Arylboronic Acid or Ester1.1–1.5 equivalents are used to drive the reaction to completion.
Pd Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading. Pre-catalysts are often more convenient and robust.[7][9]
Ligand SPhos, XPhos, RuPhos2-10 mol%. Bulky, electron-rich ligands are crucial for pyridine substrates.[12][13]
Base K₃PO₄, Cs₂CO₃2.0–3.0 equivalents. Must be finely powdered and anhydrous for best results.[9]
Solvent 1,4-Dioxane, Toluene, THFMust be anhydrous and thoroughly degassed to prevent catalyst deactivation.[13]
Temperature 80–110 °CHigher temperatures are often needed for less reactive coupling partners.[9]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Degassed System3. Ineffective Base1. Use a fresh source of palladium catalyst and ligand. Consider a more active pre-catalyst.[13]2. Ensure solvents are rigorously degassed (e.g., freeze-pump-thaw cycles or sparging with argon for 30+ min).[9]3. Use a fresh, finely powdered, and anhydrous base. Screen other bases like Cs₂CO₃.
Protodeboronation of Boronic Acid Presence of excess water or acidic impurities; prolonged reaction time at high temperature.Use anhydrous solvents. Ensure the reaction is not heated longer than necessary. A stronger base or different solvent system may help.
Homocoupling of Boronic Acid Presence of oxygen; catalyst system favoring homocoupling.Improve degassing technique. Screen different ligands or lower the reaction temperature slightly.
Formation of Dehalogenated Byproduct The starting material loses its halogen without coupling.This can be promoted by certain ligands or bases. Try a different ligand or a weaker base if the desired reaction allows.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the regioselective synthesis of 4-aryl-2-chloro-5-fluoropyridines. By understanding the underlying mechanism and making informed choices regarding the catalyst, ligand, base, and reaction conditions, researchers can efficiently access these valuable chemical scaffolds. This protocol provides a robust starting point for synthesis and optimization, enabling the rapid development of novel molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to precisely functionalize this heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and metabolic stability. Among the myriad of synthetic methodologies, the Sonogashira cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] This reaction is particularly valuable in the synthesis of complex molecules due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

This application note provides a detailed guide to the Sonogashira coupling of terminal alkynes with the highly functionalized and synthetically useful building block, 2-Chloro-5-fluoro-4-iodopyridine. The presence of multiple halogen substituents with differential reactivity (I > Br > Cl) allows for selective cross-coupling, making this substrate particularly attractive for sequential functionalization.[4] We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and offer insights into troubleshooting and reaction optimization, empowering researchers to confidently employ this methodology in their drug discovery endeavors.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling traditionally employs a dual catalytic system, harnessing the synergistic activity of palladium and copper catalysts.[3] The reaction proceeds through two interconnected catalytic cycles, as depicted below.

Sonogashira_Mechanism Figure 1: Simplified dual catalytic cycle of the Sonogashira coupling. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X CuAcetylide Copper(I) Acetylide (Cu-C≡CR) CuX->CuAcetylide H-C≡CR, Base ArX This compound ArX->OxAdd Alkyne Terminal Alkyne Alkyne->CuAcetylide Base Base Base->CuAcetylide

Figure 1: Simplified dual catalytic cycle of the Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of this compound to form a Pd(II) intermediate.[5][6] The reactivity order of halogens (I > Br > Cl) ensures selective activation of the C-I bond.[4]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.[6][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[6]

The Copper Cycle: The primary role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3][8] This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium complex and increasing the overall reaction rate.[3]

While highly effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] In such cases, a "copper-free" Sonogashira protocol may be employed, although this often requires higher temperatures or more specialized ligands.

Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne with this compound

This protocol provides a reliable starting point for the Sonogashira coupling. Optimization may be required for specific terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal Alkyne

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][9]

  • Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)[9][10]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Reaction Parameters:

ParameterRecommended RangeNotes
Stoichiometry (Alkyne:Aryl Halide)1.1 - 1.5 : 1An excess of the alkyne can help drive the reaction to completion.
Pd Catalyst Loading1 - 5 mol%Higher loadings may be necessary for challenging substrates.
CuI Loading0.5 - 2.5 mol%
Base (equivalents)2 - 4The base neutralizes the HI byproduct and can also serve as a co-solvent.[11]
Concentration0.1 - 0.5 M
TemperatureRoom Temperature to 60 °CGentle heating can increase the reaction rate, but may also promote side reactions.[4]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (1.0 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 eq). Stir the mixture for 5-10 minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.[4]

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyridine.

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable.

  • Amines are corrosive and have strong odors.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.[12]

  • Exothermic reactions can occur, especially on a larger scale.[13][14] Proper temperature control is crucial.

Optimization and Troubleshooting

The success of a Sonogashira coupling can be influenced by several factors. The following provides guidance for optimizing the reaction and troubleshooting common issues.

Troubleshooting_Workflow cluster_primary Initial Checks cluster_params Parameter Adjustment cluster_advanced Advanced Strategies Start Reaction Issue (Low Yield / No Reaction) Reagent_Quality Check Reagent Purity (Aryl Halide, Alkyne, Base, Solvent) Start->Reagent_Quality Inert_Atmosphere Ensure Proper Inert Atmosphere Reagent_Quality->Inert_Atmosphere If reagents are pure Increase_Temp Increase Temperature Inert_Atmosphere->Increase_Temp If atmosphere is inert Change_Solvent Change Solvent (e.g., THF to DMF) Increase_Temp->Change_Solvent If still low yield Change_Base Change Base (e.g., Et₃N to DIPEA or K₂CO₃) Change_Solvent->Change_Base If no improvement Increase_Catalyst Increase Catalyst Loading Change_Base->Increase_Catalyst If still problematic Change_Ligand Change Phosphine Ligand Increase_Catalyst->Change_Ligand For stubborn reactions Copper_Free Attempt Copper-Free Conditions Change_Ligand->Copper_Free If homocoupling is an issue Success Successful Reaction Copper_Free->Success

Figure 2: A logical workflow for troubleshooting and optimizing the Sonogashira coupling reaction.

Common Issues and Solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Impure reagents- Insufficient temperature- Poor solvent choice- Use fresh catalyst and anhydrous, degassed solvents.- Increase the reaction temperature in increments.- Screen alternative solvents such as DMF or dioxane.
Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High copper catalyst loading- Ensure the reaction is thoroughly deoxygenated.- Reduce the amount of CuI or switch to a copper-free protocol.[3]
Dehalogenation of the Aryl Halide - Presence of water or other protic sources- Use rigorously dried solvents and reagents.
Formation of Palladium Black - Catalyst decomposition- Use a different palladium source or ligand.- Ensure the reaction is not overheated.

The choice of ligand can also significantly impact the reaction outcome. While triphenylphosphine is commonly used, other phosphine ligands with different steric and electronic properties can be beneficial for challenging substrates.[5]

Conclusion

The Sonogashira coupling is a robust and highly valuable transformation for the synthesis of functionalized pyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this reaction to access a wide array of novel compounds for drug discovery and development. The protocol and troubleshooting guide presented here provide a solid foundation for the successful application of the Sonogashira coupling of terminal alkynes with this compound.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-4-iodopyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 2-Chloro-5-fluoro-4-iodopyridine with primary amines. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of carbon-nitrogen bonds which are ubiquitous in pharmaceuticals.[1] This document elucidates the mechanistic principles, explores the critical parameters influencing regioselectivity, and offers optimized, step-by-step protocols for achieving high-yield mono-amination at the C-4 position. Furthermore, it addresses common challenges such as side reactions and provides a troubleshooting guide to support researchers in drug discovery and process development.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structural motif in medicinal chemistry, and its functionalization is a key strategy in the design of novel therapeutic agents. The subject of this guide, this compound, is a versatile building block, offering three distinct halogenated positions for selective chemical modification. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, enables the formation of C-N bonds with a broad substrate scope and functional group tolerance, surpassing many classical methods.[1]

The selective amination of polyhalogenated pyridines presents a unique challenge and opportunity. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allow for programmed, regioselective functionalization. In the case of this compound, the C-I bond at the 4-position is the most labile and, therefore, the preferred site for oxidative addition to the Pd(0) catalyst. This inherent reactivity difference is the cornerstone of the protocols detailed herein, enabling the selective synthesis of 4-amino-2-chloro-5-fluoro-pyridine derivatives, which are valuable intermediates in drug discovery.[2]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step and is significantly faster for the C-I bond than the C-Cl bond.[3]

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired arylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

A potential side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate if the amine possesses β-hydrogens.[1] Another common side reaction is hydrodehalogenation, where the halogen is replaced by a hydrogen atom.[5] The choice of ligand is critical to promote the desired reductive elimination and suppress these side reactions.

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_side Potential Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R-NH2, Base) Pd(II)_Complex->Amine_Coordination Amido_Complex Ar-Pd(II)(NHR)L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Side_Reaction β-Hydride Elimination or Hydrodehalogenation Amido_Complex->Side_Reaction Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NHR Reductive_Elimination->Product caption Simplified Catalytic Cycle for Buchwald-Hartwig Amination. Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents inert 2. Create Inert Atmosphere reagents->inert solvent_amine 3. Add Amine and Solvent inert->solvent_amine microwave 4. Microwave Irradiation solvent_amine->microwave monitor 5. Monitor Reaction microwave->monitor workup 6. Workup and Extraction monitor->workup purify 7. Purification workup->purify end End Product purify->end caption Experimental Workflow for Microwave-Assisted Amination.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel kinase inhibitors utilizing the versatile building block, 2-Chloro-5-fluoro-4-iodopyridine. The strategic arrangement of halogen atoms with differential reactivity on the pyridine core allows for a modular and regioselective approach to construct complex, 2,4,5-trisubstituted pyridine scaffolds. Such motifs are prevalent in a multitude of clinically relevant kinase inhibitors. This document details the scientific rationale, key palladium-catalyzed cross-coupling reactions, step-by-step experimental protocols, and practical insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 2,4,5-Trisubstituted Pyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery.[1] A significant portion of successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions with the kinase hinge region.[2][3]

The building block, this compound, offers a unique synthetic advantage for creating libraries of potential kinase inhibitors. The distinct electronic properties of the three halogen substituents dictate a clear hierarchy of reactivity in palladium-catalyzed cross-coupling reactions: Iodine > Chlorine . The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine bond.[4] This differential reactivity is the cornerstone of the synthetic strategy, enabling selective functionalization at the C4 position, followed by subsequent modification at the C2 position. The fluorine atom at C5 provides an additional vector for modulating the electronic properties and metabolic stability of the final compounds, a common strategy in modern drug design.[5]

This modular approach allows for the systematic exploration of chemical space around the pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of new chemical entities.

Core Synthetic Strategies and Mechanistic Overview

The construction of kinase inhibitor scaffolds from this compound is primarily achieved through a sequence of palladium-catalyzed cross-coupling reactions. The initial, selective functionalization of the C4-iodine bond is followed by a second coupling or substitution at the C2-chlorine position.

dot

Caption: Sequential functionalization of this compound.

The three primary palladium-catalyzed reactions for the initial diversification at the C4 position are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl or heteroaryl moieties.

  • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing aryl or heteroaryl amines.

The subsequent functionalization at the C2 position often involves a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) to install a key amine group, which frequently serves as a primary interaction point with the kinase hinge region.

Catalytic Cycle for Selective C4-Functionalization

The underlying mechanism for these palladium-catalyzed reactions follows a well-established cycle. The selectivity for the C4-iodine position is driven by the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition step.

dot

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (R-Pd(II)-I L_n) Pd0->OxAdd Transmetal Transmetalation Intermediate OxAdd->Transmetal ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 Product (R-R') label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination ArylIodide 2-Cl-5-F-4-I-Pyridine ArylIodide->OxAdd CouplingPartner R'-[M] (e.g., Boronic Acid, Alkyne, Amine) CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling at the C4-Iodine position.

Experimental Protocols: A Modular Approach

The following protocols are presented as general, adaptable procedures for the synthesis of a diverse library of kinase inhibitor precursors. Researchers should optimize conditions based on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling at C4

This protocol facilitates the introduction of an aryl or heteroaryl group at the C4 position, a common feature in Type I and Type II kinase inhibitors.

Workflow Overview:

dot

Suzuki_Workflow Setup 1. Reaction Setup (Reagents & Catalyst) Inert 2. Inert Atmosphere (Degassing) Setup->Inert Heat 3. Heating & Stirring Inert->Heat Quench 4. Reaction Quench Heat->Quench Extract 5. Work-up & Extraction Quench->Extract Purify 6. Purification (Chromatography) Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.1–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale / Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) can be more effective for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O, DMF, TolueneA polar aprotic solvent is typically required. The addition of water can sometimes accelerate the reaction.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Protocol 2: Sonogashira Coupling at C4

This protocol introduces an alkynyl moiety, which can act as a rigid linker to access different regions of the ATP-binding pocket or serve as a precursor for further transformations.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

ParameterRecommended ConditionsRationale / Causality
Catalyst Pd(PPh₃)₂Cl₂ / CuIThis is the classic catalyst system for Sonogashira coupling, activating both the aryl halide and the alkyne.
Base Triethylamine (Et₃N), Diisopropylamine (DIPEA)The amine base deprotonates the terminal alkyne and neutralizes the HX formed during the reaction.
Solvent THF, DMFAnhydrous, polar aprotic solvents are required to prevent unwanted side reactions like Glaser coupling.
Temperature 25–50 °CThe reaction is often efficient at or slightly above room temperature, minimizing thermal degradation of sensitive substrates.
Protocol 3: Buchwald-Hartwig Amination at C2

After functionalizing the C4 position, the C2-chloro position can be targeted. This reaction is critical for installing the "hinge-binding" amine found in many kinase inhibitors.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-substituted-2-chloro-5-fluoropyridine (1.0 equiv), the desired amine (1.2–2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv) to a vial.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heating: Seal the vial and heat the mixture with stirring (typically 90–120 °C) until the reaction is complete by LC-MS.

  • Work-up: Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC.

ParameterRecommended ConditionsRationale / Causality
Catalyst/Ligand Pd₂(dba)₃ / XPhos, RuPhos, or BrettPhosBulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination.[4]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine and form the active palladium-amido complex.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and catalyst deactivation.
Temperature 90–120 °CHigher temperatures are generally required to activate the less reactive C-Cl bond compared to the C-I bond.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

TechniqueExpected Data for a Hypothetical Product: 4-(Phenyl)-2-(phenylamino)-5-fluoropyridine
¹H NMR Aromatic protons in the range of 7.0–8.5 ppm, with characteristic coupling patterns. A broad singlet for the N-H proton.
¹³C NMR Signals corresponding to all unique carbon atoms in the aromatic rings.
¹⁹F NMR A singlet or doublet (if coupled to a proton) corresponding to the fluorine atom on the pyridine ring.
Mass Spec (HRMS) Accurate mass measurement confirming the elemental composition (M+H)⁺.
Purity (HPLC) Purity assessment, typically >95% for biological screening.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reactivity Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or ligand.Use a fresh batch of catalyst/ligand. Ensure all glassware is oven-dried and solvents are properly degassed. Screen different bases and ligands.
Formation of Side Products Homocoupling of boronic acid (Suzuki); Dehalogenation of starting material.Ensure a strictly inert atmosphere. Use a slight excess of the boronic acid. Lower the reaction temperature.
Poor Yield at C2-Cl Coupling Steric hindrance; Ineffective ligand.Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos). Increase reaction temperature and time.
Difficulty in Purification Residual palladium catalyst; Similar polarity of product and byproducts.Filter the crude reaction mixture through a pad of celite or silica with a strong eluent. Optimize chromatography conditions (gradient, solvent system).

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity hierarchy allows for a logical and modular approach to construct 2,4,5-trisubstituted pyridine cores. The palladium-catalyzed cross-coupling protocols detailed in this guide provide a robust foundation for researchers to generate diverse libraries of compounds for screening and lead optimization in drug discovery programs.

References

The Strategic Application of 2-Chloro-5-fluoro-4-iodopyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2-Chloro-5-fluoro-4-iodopyridine as a pivotal intermediate in the synthesis of modern agrochemicals. Moving beyond a simple recitation of procedural steps, this document elucidates the chemical rationale behind its use, focusing on the synthesis of next-generation herbicidal compounds. We will delve into the strategic importance of this halogenated pyridine building block, detailing a key synthetic application and providing comprehensive, field-proven protocols.

Introduction: The Versatility of Halogenated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of a wide array of agrochemicals, including fungicides, insecticides, and herbicides.[1] The strategic incorporation of halogen atoms onto the pyridine ring profoundly influences the physicochemical properties and biological efficacy of the resulting molecules. This compound is a particularly valuable intermediate due to the distinct reactivity of its three halogen substituents. This differential reactivity allows for selective, stepwise functionalization, providing a robust platform for the construction of complex and highly active agrochemical compounds.[2]

The presence of chlorine at the 2-position, fluorine at the 5-position, and iodine at the 4-position offers a versatile handle for a variety of cross-coupling reactions. The carbon-iodine bond is the most reactive towards transition-metal catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments at the 4-position. The chlorine atom at the 2-position can subsequently be targeted for nucleophilic substitution or other coupling reactions, enabling further molecular elaboration. This hierarchical reactivity is a key asset in the efficient and controlled synthesis of novel agrochemicals.

Core Application: Synthesis of Picolinic Acid Herbicides

A significant application of this compound lies in the synthesis of picolinic acid herbicides. This class of herbicides acts as synthetic auxins, disrupting plant growth processes and leading to effective weed control.[3] The 2-chloro-5-fluoropyridine core is a key pharmacophore in several modern herbicides. The synthesis of 3-substituted 2-chloro-5-fluoropyridines, which are direct precursors to picolinic acid herbicides, is a critical industrial process.[2]

The general synthetic strategy involves the initial functionalization at the 4-position of this compound, followed by modification of other positions on the pyridine ring to construct the final herbicidal molecule. This approach allows for the creation of a diverse library of candidate compounds for biological screening.

Key Synthetic Transformation: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of aryl or heteroaryl substituents at the 4-position of the pyridine ring is a common strategy in the development of picolinic acid herbicides.[4] Palladium-catalyzed cross-coupling reactions are the premier method for achieving this transformation, offering high efficiency and broad functional group tolerance. The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for these reactions.

A representative example is the Suzuki-Miyaura coupling, which involves the reaction of the iodopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a key intermediate for a potential picolinic acid herbicide, demonstrating the utility of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine.

Expected Outcome and Characterization:

The product will be a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Molecular Weight Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine239.6585-958.25 (d, J = 2.8 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a picolinic acid herbicide precursor using this compound.

G cluster_0 Synthesis of a Picolinic Acid Herbicide Precursor A This compound (Starting Material) C Suzuki-Miyaura Coupling A->C B 4-Methoxyphenylboronic acid B->C D 2-Chloro-5-fluoro-4-(4-methoxyphenyl)pyridine (Intermediate) C->D Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/H₂O, 80-100 °C E Further Functionalization (e.g., Hydrolysis of nitrile, amination) D->E F Picolinic Acid Herbicide (Final Product) E->F

Caption: Synthetic workflow for a picolinic acid herbicide precursor.

Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->PdII_A Ar-I PdII_B Transmetalation (Ar-Pd(II)-Ar')L₂ PdII_A->PdII_B Ar'-B(OR)₂ Product Reductive Elimination PdII_B->Product Product->Pd0 Ar-Ar' ArI This compound ArB Organoboron Reagent Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent, facilitated by a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique pattern of halogen substitution allows for selective and efficient functionalization, making it an ideal starting material for the construction of complex molecules like picolinic acid herbicides. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust and reliable method for introducing molecular diversity. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic use of well-designed intermediates like this compound will remain a critical component of successful research and development programs in the agrochemical industry.

References

Mastering Regioselectivity: A Guide to Cross-Coupling Reactions of 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds. Among the myriad of functionalized pyridines, 2-chloro-5-fluoro-4-iodopyridine stands out as a highly versatile and strategic building block. The distinct electronic nature and reactivity of its three substituents—iodine, chlorine, and fluorine—offer a hierarchical platform for sequential, site-selective functionalization.

This application note provides an in-depth technical guide for researchers, chemists, and drug development professionals on leveraging the regioselective potential of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the precise and controlled synthesis of complex molecular architectures.

The Principle of Regioselective Reactivity

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is dictated by the bond dissociation energy of the C-X bond, which follows the well-established trend: C-I < C-Br < C-Cl .[1]

This reactivity hierarchy is the cornerstone of regioselectivity. The C-I bond at the 4-position is significantly weaker and more labile than the C-Cl bond at the 2-position. Consequently, under carefully controlled conditions, the palladium catalyst will selectively undergo oxidative addition into the C-I bond, leaving the C-Cl bond intact for subsequent transformations.[1][2] This allows for a modular and powerful approach to building molecular complexity.

G cluster_0 Reactivity Hierarchy cluster_1 Application to this compound C-I C-I C-Br C-Br C-I->C-Br More Reactive C-Cl C-Cl C-Br->C-Cl More Reactive C4_I C4-I Bond C2_Cl C2-Cl Bond C4_I->C2_Cl Preferential Pd(0) Oxidative Addition

Caption: Reactivity hierarchy enabling selective C-4 coupling.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[3] For this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups at the 4-position.

Causality of Experimental Design

The success of a regioselective Suzuki coupling hinges on choosing conditions that favor the activation of the C-I bond without disturbing the C-Cl bond.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst that is highly effective for C-I bond activation under relatively mild conditions.[1][4] Its moderate electron-donating properties and steric bulk are well-suited for this selective transformation.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is crucial.[1] It is strong enough to facilitate the transmetalation step of the catalytic cycle but not so harsh as to promote side reactions or degradation of the starting material. An aqueous solution of the base is often used to ensure solubility and efficient reaction.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating interaction between all reaction components.[4]

Comparative Data: Catalytic Systems for Selective C-4 Coupling

The following table summarizes effective catalytic systems for selective Suzuki-Miyaura couplings on analogous polyhalogenated pyridines, demonstrating a range of viable conditions.

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Approx. Yield (%)Substrate Class
Pd(PPh₃)₄ (5) PPh₃K₂CO₃ (2) Dioxane/H₂O 90-100 85-95 2-Chloro-4-iodopyridine
PdCl₂(dppf) (3)dppfCs₂CO₃DMF90~88-96Polyhalopyridine
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100~90-98Polyhalopyridine

Data adapted from analogous systems reported in the literature.[1][4]

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.

G start Oven-dried Schlenk Flask reagents Add: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. K₂CO₃ (2.0 eq) 4. Pd(PPh₃)₄ (0.05 eq) start->reagents inert Evacuate & Backfill with N₂/Ar (3 cycles) reagents->inert solvent Add Degassed Dioxane/Water (4:1) inert->solvent heat Heat to 90 °C (Vigorous Stirring) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify G cluster_legend Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(L₂)-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAmine [Ar-Pd(II)(L₂)-NHR¹R²]⁺ ArPdI->ArPdAmine + HNR¹R² ArPdAmido Ar-Pd(II)(L₂)-NR¹R² ArPdAmine->ArPdAmido Base (-BH⁺X⁻) Product Ar-NR¹R² ArPdAmido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArI Ar-I = this compound

References

Application Note: Strategic Multi-Step Synthesis of Complex Molecules from 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the multi-step synthesis of complex, high-value molecules starting from 2-Chloro-5-fluoro-4-iodopyridine. This trifunctionalized pyridine scaffold is an exceptionally versatile building block in medicinal chemistry and drug discovery, primarily due to the differential reactivity of its three halogen substituents. We will explore the strategic, regioselective functionalization of this starting material through a series of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, culminating in the synthesis of advanced architectures relevant to modern drug development, such as kinase inhibitors.

Introduction: The Strategic Value of this compound

The design of complex bioactive molecules often relies on the use of highly functionalized heterocyclic scaffolds. This compound is a premier example of such a scaffold, offering chemists three distinct and orthogonally reactive handles for molecular elaboration. The key to its utility lies in the predictable reactivity hierarchy of its carbon-halogen bonds under common reaction conditions, particularly palladium-catalyzed cross-coupling.

The general order of reactivity is C-I > C-Br > C-Cl, a principle rooted in bond dissociation energies.[1][2] The C-I bond is the weakest, making the 4-position the most susceptible to initial oxidative addition by a palladium(0) catalyst. This inherent selectivity allows for a modular and controlled approach to synthesis, where the C-4 iodo group is functionalized first, followed by transformations at the more robust C-2 chloro position. The C-5 fluoro group is typically unreactive under these conditions but serves a critical role in modulating the electronic properties and metabolic stability of the final molecule, a common strategy in drug design.[3]

This document details the core synthetic transformations that leverage this reactivity, providing both the theoretical basis for experimental choices and field-tested laboratory protocols.

G Start 2-Chloro-5-fluoro- 4-iodopyridine Step1 C-4 Functionalization (Suzuki, Sonogashira, etc.) Start->Step1 Pd(0) Catalyst Mild Conditions Intermediate 4-Substituted-2-chloro- 5-fluoropyridine Step1->Intermediate Step2 C-2 Functionalization (Buchwald-Hartwig, SNAr) Intermediate->Step2 Pd(0) Catalyst or Nu:⁻ Harsher Conditions Product 2,4-Disubstituted- 5-fluoropyridine (Complex Molecule) Step2->Product

Diagram 1: General workflow for sequential functionalization.

Regioselective Functionalization of the C-4 Position

The initial synthetic step almost invariably targets the C-4 iodo-substituent. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance and high efficiency under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds.[4][5] The reaction's high regioselectivity for the C-4 position of our substrate is driven by the facile oxidative addition of the weak C-I bond to the Pd(0) catalyst.[1][2] This initial product, a 4-aryl-2-chloro-5-fluoropyridine, retains the C-Cl bond for subsequent diversification.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/water, via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data: Catalytic Systems for Suzuki Coupling

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield (%) Reference
Pd(PPh₃)₄ (5) - K₂CO₃ (2) Toluene/H₂O 110 70-85 [1][2]
Pd₂(dba)₃ (1.5) SPhos (3) K₃PO₄ (2) 1,4-Dioxane 100 85-98 [1]

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 88-96 |[1] |

Sonogashira Coupling: Introducing Alkynyl Scaffolds

Principle: The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing linear, rigid spacers into a molecule, a common tactic in designing kinase inhibitors that span binding pockets.[7] The reaction is co-catalyzed by palladium and copper(I) salts.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) iodide (CuI, 4-6 mol%).

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Alkyne Addition: Stir the mixture for 10 minutes, then slowly add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor progress by TLC. The reaction is often complete within 2-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ Pd_complex L₂PdII(Ar)(I) Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl L₂PdII(Ar)(C≡CR) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkynyl->Product CuI CuI Cu_alkynyl Cu-C≡CR Cu_alkynyl->Pd_complex (from Cu cycle) Cu_alkynyl->CuI Alkyne H-C≡CR Alkyne->Cu_alkynyl Base Base Base->Cu_alkynyl

Diagram 2: Simplified catalytic cycles in Sonogashira coupling.

Functionalization of the C-2 Position

With the C-4 position elaborated, the C-2 chloro-substituent becomes the next target for building molecular complexity. This typically requires more forcing conditions than the initial C-4 coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[8][9][10] After a Suzuki or Sonogashira reaction at C-4, this reaction can be used to install a primary or secondary amine at the C-2 position. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, especially for coupling with less reactive aryl chlorides.[11]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the 4-substituted-2-chloro-5-fluoropyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv).

  • Catalyst System: Add a palladium precatalyst (e.g., G3-XPhos, 2 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a sterically hindered ligand such as XPhos or BrettPhos (2-4 mol%).

  • Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or tert-butanol. Seal the reaction vessel (e.g., a microwave vial or pressure tube) and heat to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or preparative HPLC.

Key Considerations for Buchwald-Hartwig Amination:

  • Base Sensitivity: Some functional groups are incompatible with strong bases like NaOtBu. Weaker bases like K₂CO₃ can sometimes be used, but often require higher temperatures and longer reaction times.[10]

  • Ligand Choice: The success of coupling an aryl chloride often depends heavily on the ligand. For challenging substrates, a ligand screen is often necessary.[9][11]

Nucleophilic Aromatic Substitution (SNAr)

Principle: The electron-withdrawing nitrogen atom in the pyridine ring activates the C-2 (and C-6) position towards nucleophilic attack. While the C-2 chloro group is less reactive than the C-4 iodo group in cross-coupling, it can be displaced by strong nucleophiles like primary or secondary amines, often at elevated temperatures. This provides a classic, palladium-free alternative for installing amine substituents.

Detailed Protocol: SNAr with an Amine

  • Reaction Setup: In a sealed pressure tube, combine the 4-substituted-2-chloro-5-fluoropyridine (1.0 equiv) and the desired amine (3.0-5.0 equiv, often used as solvent).

  • Additives (Optional): A non-nucleophilic base like DIPEA can be added to scavenge the HCl byproduct.

  • Reaction: Seal the tube and heat to 120-160 °C for 12-48 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. If the amine is volatile, remove it under reduced pressure. Otherwise, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove excess amine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Application Example: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

To illustrate the power of this synthetic platform, we outline a hypothetical three-step synthesis of a complex 2,4-disubstituted pyridine, a common core structure in many kinase inhibitors.[12][13][14][15]

G Start 2-Chloro-5-fluoro- 4-iodopyridine reagent1 Pyrazol-4-yl boronic acid Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C Start->reagent1 Intermediate1 4-(Pyrazol-4-yl)-2-chloro- 5-fluoropyridine reagent2 Aniline Pd₂(dba)₃, XPhos NaOtBu, Toluene, 110°C Intermediate1->reagent2 Product 2-(Anilino)-4-(pyrazol-4-yl)- 5-fluoropyridine (Kinase Scaffold) reagent1->Intermediate1 Suzuki-Miyaura Coupling reagent2->Product Buchwald-Hartwig Amination

Diagram 3: Pathway for the synthesis of a kinase inhibitor scaffold. Step 1: Suzuki-Miyaura Coupling at C-4 The synthesis begins by coupling this compound with pyrazole-4-boronic acid pinacol ester using the standard Suzuki protocol described in Section 2.1. This installs a key hydrogen-bond donating/accepting heterocycle at the 4-position.

Step 2: Buchwald-Hartwig Amination at C-2 The resulting intermediate, 4-(1H-pyrazol-4-yl)-2-chloro-5-fluoropyridine, is then subjected to a Buchwald-Hartwig amination with aniline, following the protocol in Section 3.1. This crucial step attaches the aniline moiety, which often serves to occupy the adenine region of an ATP-binding pocket in kinases.

This two-step, one-pot sequence efficiently transforms a simple starting material into a highly decorated and functionally relevant molecular architecture, demonstrating the modularity and power of this synthetic strategy.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its well-defined reactivity hierarchy enables a predictable and modular approach to constructing polysubstituted pyridines. By mastering a core set of transformations—primarily Suzuki, Sonogashira, and Buchwald-Hartwig couplings—researchers can rapidly access diverse chemical matter for applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a robust framework for leveraging this valuable synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation Side Reactions with 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will delve into the common challenge of dehalogenation side reactions and provide in-depth, field-proven troubleshooting strategies to ensure the success of your experiments.

Introduction

This compound is a valuable trifunctionalized heterocyclic compound, offering multiple reaction sites for the synthesis of complex molecules.[1][2][3] The distinct reactivity of the three halogen substituents—iodine, chlorine, and fluorine—allows for selective functionalization, most commonly through palladium-catalyzed cross-coupling reactions. However, the high reactivity of the carbon-iodine bond, while advantageous for selective coupling, also makes the molecule susceptible to hydrodehalogenation, an undesired side reaction that replaces the halogen with a hydrogen atom. This guide provides a comprehensive resource to understand, diagnose, and prevent these side reactions.

FAQs: Understanding Dehalogenation

What is dehalogenation in the context of cross-coupling reactions?

Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the starting organic halide is reduced, and the halogen atom is replaced by a hydrogen atom.[4][5] This leads to the formation of a byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield and complicating purification.[5]

Why is this compound prone to dehalogenation?

The propensity for dehalogenation in halopyridines generally follows the order of halide reactivity: I > Br > Cl.[4][6] The carbon-iodine bond in this compound is the weakest and most reactive site, making it the most susceptible to both the desired oxidative addition to the palladium catalyst and the undesired dehalogenation.[6] Electron-deficient N-heterocyclic halides, such as pyridines, are particularly prone to this side reaction.[4]

What are the common byproducts of dehalogenation for this molecule?

The primary dehalogenation byproduct will be 2-chloro-5-fluoropyridine, resulting from the loss of the iodine atom. Depending on the reaction conditions, further dehalogenation to 5-fluoropyridine (loss of chlorine and iodine) or other isomers is possible, though less common.

How can I detect dehalogenation byproducts in my reaction mixture?

The presence of dehalogenated byproducts can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated pyridine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the halogen was previously located.[5]

  • UHPLC-DAD-HRESIMS: For complex mixtures, Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and High-Resolution Electrospray Ionization Mass Spectrometry can be used for unambiguous identification.[7]

Troubleshooting Guides

Problem: Significant Deiodination (Loss of Iodine) Observed

Symptoms: Your reaction shows a low yield of the desired product, and analytical data (GC-MS, LC-MS, NMR) confirms the presence of 2-chloro-5-fluoropyridine as a major byproduct.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Inappropriate Catalyst System Highly active palladium catalysts can sometimes favor the dehalogenation pathway. The ligand's electronic and steric properties are crucial in modulating the relative rates of cross-coupling versus dehalogenation.[5][8]Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These can promote the desired reductive elimination over dehalogenation.
Incorrect Base Strong bases, especially alkoxides, can act as hydride donors or promote pathways leading to palladium-hydride species, which are key intermediates in dehalogenation.[5]Base Optimization: Use a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[4][5]
Sub-optimal Solvent Protic solvents (e.g., alcohols) can be a source of hydrides, leading to dehalogenation.[4][5]Solvent Change: Employ aprotic solvents such as dioxane, THF, or toluene.[4]
High Reaction Temperature Elevated temperatures can accelerate the rate of dehalogenation.[5]Temperature Control: Carefully lower the reaction temperature and monitor the progress over a longer period.
Presence of Water While often necessary for Suzuki couplings, excessive water can be a proton source, contributing to dehalogenation.[4][9]Water Content Management: If using a biphasic system, minimize the amount of water. Ensure anhydrous solvents are used in reactions that do not require water.
Problem: My reaction is sluggish, and forcing conditions leads to dehalogenation.

Symptoms: The reaction shows low conversion to the desired product. Increasing the temperature or reaction time results in a higher proportion of dehalogenated byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Slow Oxidative Addition The initial step of the catalytic cycle may be slow, particularly with less reactive halides.Use a More Active Catalyst: Consider a pre-catalyst that readily forms the active Pd(0) species. Buchwald's biaryl phosphine ligands are often effective for challenging substrates.[4]
Slow Transmetalation The transfer of the organic group from the coupling partner (e.g., boronic acid) to the palladium center may be the rate-limiting step.Boronic Acid/Ester Quality: Ensure high purity of the boronic acid or ester. Impurities can inhibit the catalyst. Using boronic esters can sometimes improve stability and reactivity.
Catalyst Deactivation The palladium catalyst can be deactivated by oxygen or other impurities.Proper Degassing: Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[4]

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in a Suzuki-Miyaura cross-coupling reaction and the competing dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OH)2) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-I(L2)_side Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-I(L2)_side Competing Pathway Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Pd-H_Formation Pd-H Formation Ar-Pd(II)-I(L2)_side->Pd-H_Formation Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->Pd-H_Formation Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Pd-H_Formation->Ar-Pd(II)-H(L2) Reductive_Elimination_H Reductive Elimination Ar-Pd(II)-H(L2)->Reductive_Elimination_H Ar-H Ar-H (Byproduct) Reductive_Elimination_H->Ar-H

Caption: Catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

G Reactivity Reactivity C-I C-I Reactivity->C-I Decreasing Reactivity (Increasing Bond Strength) C-Cl C-Cl C-I->C-Cl Decreasing Reactivity (Increasing Bond Strength) C-F C-F C-Cl->C-F Decreasing Reactivity (Increasing Bond Strength)

Caption: Relative reactivity of C-X bonds in this compound.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (optional, for some boronic acids)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction flask, followed by the remaining anhydrous dioxane.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Ligand and Base Selection for Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 2-chloro-5-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the causal relationships behind experimental choices, provide validated protocols, and offer detailed troubleshooting advice to ensure the successful and selective synthesis of your target aminopyridine.

The substrate , this compound, presents a classic challenge in cross-coupling chemistry: chemoselectivity . With two potential reactive sites—a highly reactive C-I bond and a less reactive C-Cl bond—the primary objective is to achieve selective amination at the 4-position. This guide will focus on strategies to maximize this selectivity while ensuring high conversion.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the amination of this dihalopyridine.

Q1: Which halogen is expected to react first in the Buchwald-Hartwig amination of this compound?

The reaction is expected to occur selectively at the C-I bond. The general order of reactivity for aryl halides in the oxidative addition step of the Buchwald-Hartwig catalytic cycle is I > Br > OTf > Cl.[1][2] This inherent reactivity difference is the primary driver for achieving chemoselectivity. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the more robust C-Cl bond.

Q2: I have no or very low conversion in my reaction. What are the first things I should check?

Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.[2][3] Here’s a checklist of initial troubleshooting steps:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[4]

  • Reagent Purity: All reagents, especially the solvent and the base, must be anhydrous. Trace amounts of water can hydrolyze the catalyst and reagents, leading to reaction failure.[2]

  • Catalyst System:

    • Palladium Source: If you are using Pd(OAc)₂, its quality can be variable. Consider using a more reliable air-stable palladium precatalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more cleanly and efficiently.[2][4]

    • Ligand Choice: The ligand is critical. For heteroaryl halides, bulky, electron-rich phosphine ligands are generally required to promote the catalytic cycle.[2][5]

Q3: What is a good starting point for ligand and base selection for selective C-I amination?

For selective amination at the 4-iodo position, a good starting point is to use conditions that are mild enough to favor the more reactive C-I bond while leaving the C-Cl bond intact. Based on studies of similar substrates like 2-fluoro-4-iodopyridine, the following conditions have proven effective for selective C4 amination:[1]

  • Palladium Source: Pd(OAc)₂

  • Ligand: BINAP (a bidentate phosphine ligand)

  • Base: K₂CO₃ (a mild inorganic base)

  • Solvent: 1,4-Dioxane or Toluene

The use of a weaker base like K₂CO₃ is often sufficient for the highly reactive C-I bond and helps to prevent potential side reactions or coupling at the C-Cl bond which might require more forcing conditions.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, problem-oriented approach to optimizing your reaction.

Problem 1: Poor Chemoselectivity (Mixture of C4 and C2 amination products)

While the C-I bond is intrinsically more reactive, certain conditions can lead to a loss of selectivity.

Causality: Aggressive reaction conditions (high temperatures, very strong bases) can provide enough energy to overcome the activation barrier for the oxidative addition of the C-Cl bond. Additionally, some ligands are so active that they can facilitate the coupling of less reactive aryl chlorides.[2]

Solutions:

  • Lower the Reaction Temperature: Start at a lower temperature (e.g., 80 °C) and only increase it if the reaction at the C-I bond is too slow.

  • Switch to a Milder Base: If you are using a strong base like NaOtBu or LHMDS, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄.[2] A study on the selective amination of 2-fluoro-4-iodopyridine successfully used K₂CO₃.[1]

  • Ligand Screening: The choice of ligand has a profound impact on selectivity.

    • Bidentate Ligands: Bidentate ligands like BINAP or DPPF can be effective for promoting the coupling of aryl iodides while being less reactive towards aryl chlorides.[6]

    • Avoid Overly Active Ligands: While highly active, sterically hindered monodentate ligands (e.g., certain Buchwald biarylphosphine ligands) might be too reactive and could lead to competing C-Cl amination. A screening of ligands is recommended.

ParameterRecommendation for High C4 SelectivityRationale
Temperature 80-100 °CMinimizes energy input to avoid activating the C-Cl bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases are less likely to promote the more difficult C-Cl bond cleavage.
Ligand BINAP, DPPFBidentate ligands are known to be effective for aryl iodides and may offer better selectivity.[6]
Problem 2: Significant Hydrodehalogenation (Replacement of -I or -Cl with -H)

Causality: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This can occur through a competing pathway involving β-hydride elimination from the amine or reaction with trace water, especially if the desired reductive elimination to form the C-N bond is slow.[2]

Solutions:

  • Ensure Strictly Anhydrous Conditions: This is the most critical factor. Dry your solvents and reagents thoroughly.

  • Use a Slight Excess of Amine: Using 1.2-1.5 equivalents of the amine can help to favor the desired coupling pathway over competing reactions.[2]

  • Ligand Choice: Select a ligand that is known to promote rapid reductive elimination. Sterically hindered biarylphosphine ligands are often designed for this purpose.

Problem 3: Formation of Biaryl Homocoupling Products

Causality: This side reaction involves the coupling of two molecules of the pyridine starting material. It is more common with highly reactive aryl halides like aryl iodides.

Solutions:

  • Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of Palladium to Ligand is typically optimal. Deviating from this can sometimes lead to side reactions.

  • Control Temperature: Lowering the reaction temperature can often suppress homocoupling.

  • Choose an Appropriate Ligand: Use a ligand that sterically disfavors the formation of the biaryl product and promotes the desired C-N bond formation.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligand/Base Combinations

This protocol is designed for small-scale screening in parallel to efficiently identify optimal conditions.

Setup:

  • Oven-dry an array of reaction vials equipped with stir bars.

  • In a glovebox, add the base (1.4 mmol) to each vial.

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (0.06 mmol) to each vial.

  • Add this compound (1.0 mmol).

  • Cap the vials with septa.

  • Remove the vials from the glovebox and add the anhydrous, degassed solvent (2 mL) via syringe.

  • Add the amine (1.2 mmol).

  • Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by taking aliquots for LC-MS or GC-MS analysis to determine conversion and selectivity.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is crucial for rational troubleshooting. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[7][8]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(HNR'R'')]+X- OxAdd->AmineCoord Amine Coordination (HNR'R'') Amido Ar-Pd(II)-NR'R''(L) AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Product_out Product Amido->Product_out Forms ArX This compound ArX->OxAdd Amine Amine (R'R''NH) Amine->AmineCoord Base Base (e.g., K₂CO₃) Base->AmineCoord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Decision Workflow for Optimizing Selectivity

When tackling the amination of this compound, a systematic approach to optimization is key.

Troubleshooting_Workflow Start Start: Amination of This compound Initial_Conditions Initial Conditions: Pd(OAc)₂/BINAP, K₂CO₃, Dioxane, 100°C Start->Initial_Conditions Check_Conversion Sufficient C4 Conversion? Initial_Conditions->Check_Conversion Check_Selectivity Good C4:C2 Selectivity? Check_Conversion->Check_Selectivity Yes Optimize_Temp_Base Increase Temperature or Switch to Stronger Base (e.g., Cs₂CO₃) Check_Conversion->Optimize_Temp_Base No Reduce_Temp Lower Temperature (e.g., to 80°C) Check_Selectivity->Reduce_Temp No Success Optimized Conditions Achieved Check_Selectivity->Success Yes Optimize_Temp_Base->Initial_Conditions Re-evaluate Screen_Ligands Screen Ligands: 1. Other Bidentate (DPPF) 2. Monodentate (XPhos) Screen_Ligands->Initial_Conditions Re-evaluate Milder_Base Use Milder Base (if not already K₂CO₃) Reduce_Temp->Milder_Base Milder_Base->Screen_Ligands Troubleshoot_Side_Reactions Address Side Reactions (Hydrodehalogenation, etc.) Success->Troubleshoot_Side_Reactions If needed

Caption: A decision tree for troubleshooting and optimizing selectivity.

References

improving reaction yield and selectivity in Sonogashira couplings of 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions involving the challenging substrate, 2-Chloro-5-fluoro-4-iodopyridine. This multi-halogenated, electron-deficient pyridine presents a unique set of obstacles, including issues with reactivity, selectivity, and catalyst stability. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower researchers in drug discovery and organic synthesis to overcome these challenges and achieve high-yield, selective outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing no conversion?

A1: The most common culprits are inactive catalyst, insufficient base, or poor solvent choice. Ensure your palladium catalyst is active (Pd(0) is the active species), your base is strong enough to deprotonate the alkyne, and your solvent can solubilize all components. For this substrate, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is often a good starting point.[1][2]

Q2: I'm getting a messy reaction with many side products. What's happening?

A2: The primary side reaction is likely Glaser-Hay homocoupling of your alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4] Another possibility is reaction at the less reactive C-Cl bond at higher temperatures. Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen) to minimize homocoupling.[5] If selectivity is an issue, consider a copper-free protocol.[4][6]

Q3: Why is the reaction selective for the iodo position over the chloro position?

A3: Oxidative addition to the palladium center is the first key step and is much faster for aryl iodides than for aryl chlorides.[7] The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive. This inherent reactivity difference is the basis for achieving high selectivity.

Q4: Can I run this reaction without a copper co-catalyst?

A4: Yes, and it is often recommended to avoid the primary side reaction of alkyne homocoupling.[1][6] Copper-free Sonogashira couplings are well-established and typically require a slightly different catalytic system, often involving more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[8][9]

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Yield

Low conversion is a frequent and frustrating issue. The causes can be systematically diagnosed by examining the key components of the reaction.

Potential Cause & Solution

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ.[1][10] Amines or phosphines in the reaction mixture often facilitate this reduction.[1] If you suspect catalyst deactivation, where the Pd(0) aggregates into inactive palladium black, consider using a ligand that provides better steric and electronic stabilization.

    • Actionable Advice: Use a more robust ligand such as Xantphos or SPhos, which can stabilize the catalytic species and prevent aggregation.[11] Alternatively, start with a Pd(0) source like Pd(PPh₃)₄, though be mindful of its air sensitivity.[12]

  • Insufficient Base Strength or Solubility: The base has two main roles: neutralizing the HX byproduct and facilitating the formation of the copper acetylide (or palladium acetylide in copper-free systems).[2] If the base is too weak or not soluble, the reaction will stall.

    • Actionable Advice: Amine bases like Et₃N or DIPA are standard.[7][12] For particularly stubborn reactions, a stronger, inorganic base like Cs₂CO₃ or K₃PO₄ can be effective, especially in polar aprotic solvents like DMF or NMP.[13][14]

  • Poor Solvent Choice: The solvent must fully dissolve the aryl halide, alkyne, and catalytic species.

    • Actionable Advice: THF and DMF are common choices.[15] For substrates with poor solubility, consider toluene at elevated temperatures or NMP. A solvent screen is often a worthwhile optimization step.

Problem 2: Poor Selectivity & Side Product Formation

The presence of multiple reactive sites and the nature of the Sonogashira reaction can lead to undesired products.

Potential Cause & Solution

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction in copper-catalyzed Sonogashira couplings.[3] It occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[16][17]

    • Actionable Advice:

      • Strictly Inert Atmosphere: Ensure your flask is properly purged with argon or nitrogen and the reaction is maintained under a positive pressure of inert gas. Use degassed solvents.[5]

      • Adopt a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[4][6] A reliable system for aryl iodides is a Pd catalyst with a bulky phosphine ligand and an appropriate base.[8][9]

  • Reaction at the C-Cl Position: While the C-I bond is far more reactive, prolonged reaction times at high temperatures can lead to some coupling at the C-Cl position, reducing selectivity.

    • Actionable Advice: Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Avoid excessive heating. The coupling of aryl chlorides typically requires more forcing conditions and specialized catalysts, so this is less likely under standard protocols for aryl iodides.[8][18]

  • Protodehalogenation: In some cases, particularly with electron-deficient systems, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Actionable Advice: Ensure your reagents are anhydrous. The presence of water can facilitate this side reaction. Using a slightly less strong or hindered base can sometimes mitigate this issue.

Mechanistic Insight & Key Parameter Optimization

A deep understanding of the catalytic cycle is crucial for rational troubleshooting.

The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][15]

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArX trans-ArPd(II)(I)L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_Alkyne cis-ArPd(II)(C≡CR)L₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Product) RedElim->Product CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle Glaser O₂ (Side Reaction) Cu_Acetylide->Glaser Homocoupling R≡C-C≡R (Glaser Product) Glaser->Homocoupling Troubleshooting_Tree Troubleshooting Workflow Start Reaction Issue LowYield Low / No Yield Start->LowYield SideProducts Side Products Start->SideProducts CheckCatalyst Is Pd precatalyst (Pd(II)) used? LowYield->CheckCatalyst CheckHomocoupling Is Alkyne Dimer (Glaser Product) observed? SideProducts->CheckHomocoupling UsePd0 Solution: Use Pd(0) source or ensure reduction conditions. CheckCatalyst->UsePd0 Yes CheckBase Is Base strong enough? (e.g., amine) CheckCatalyst->CheckBase No UseStrongerBase Solution: Switch to Cs₂CO₃ or K₃PO₄ in polar solvent (DMF). CheckBase->UseStrongerBase No CheckSolvent Are all reagents soluble? CheckBase->CheckSolvent Yes ChangeSolvent Solution: Screen solvents (THF, DMF, Toluene). CheckSolvent->ChangeSolvent No GoCopperFree Solution 1: Switch to Copper-Free protocol. CheckHomocoupling->GoCopperFree Yes InertAtmosphere Solution 2: Ensure strict inert atmosphere and use degassed solvents. CheckHomocoupling->InertAtmosphere Yes CheckTemp Is reaction run at high temp? CheckHomocoupling->CheckTemp No LowerTemp Solution: Lower temperature, monitor closely to avoid C-Cl reaction. CheckTemp->LowerTemp Yes

References

Technical Support Center: Navigating Catalyst Deactivation in the Cross-Coupling of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges of catalyst deactivation in the cross-coupling of polyhalogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties posed by these substrates. The inherent Lewis basicity of the pyridine nitrogen atom presents a significant hurdle in transition metal catalysis, often leading to catalyst poisoning and diminished reaction efficiency.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose issues, optimize your reaction conditions, and achieve robust and reproducible results.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and solve problems based on the specific outcomes of your experiment.

Issue 1: Low to No Conversion of Starting Material

A lack of product formation is one of the most common issues, often pointing directly to a deactivated catalyst.

Question: My reaction has stalled, and I'm observing little to no product formation. What are the likely causes related to catalyst deactivation?

Answer:

Low or no conversion in the cross-coupling of polyhalogenated pyridines is frequently a direct consequence of catalyst deactivation, primarily driven by the pyridine substrate itself. The primary mechanisms are:

  • Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can strongly coordinate to the palladium center. This coordination occupies the metal's open coordination sites, preventing the substrate from participating in the catalytic cycle and effectively "poisoning" the catalyst.[1][2] This is particularly pronounced for 2-halopyridines, a phenomenon often dubbed the "2-pyridyl problem."[1][3]

  • Inefficient Oxidative Addition: The carbon-halogen bond of the polyhalogenated pyridine must be broken in the first step of the catalytic cycle (oxidative addition). C-Cl bonds, in particular, are strong and less reactive than C-Br or C-I bonds, making this step challenging.[4] If the catalyst is not active enough to overcome this energy barrier, the reaction will not proceed.

  • Catalyst Decomposition: If the catalytic cycle is slow due to inhibition by the pyridine, the active Pd(0) species can aggregate and precipitate out of solution as inactive palladium black.[1]

Troubleshooting Workflow:

start Low or No Conversion q1 Is the catalyst system appropriate for pyridine substrates? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature sufficient for C-X activation? a1_yes->q2 sol1 Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) and a suitable Pd precatalyst. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base and solvent system optimized? a2_yes->q3 sol2 Incrementally increase temperature (e.g., 80-120 °C). Consider microwave irradiation for difficult couplings. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there evidence of palladium black? a3_yes->q4 sol3 Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Use anhydrous solvents and ensure proper degassing. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Optimize conditions to accelerate the catalytic cycle (ligand, temperature). Consider a slight increase in catalyst loading. a4_yes->sol4 end Re-evaluate reaction parameters or consider alternative coupling strategy. a4_no->end

Caption: A logical workflow for diagnosing and addressing low conversion.

Detailed Remediation Steps:

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands sterically shield the metal center, hindering coordination of the pyridine nitrogen, and their electron-donating nature promotes the crucial oxidative addition step.[1]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation and provide the desired product.[5]

  • Choice of Halogen: If your synthesis allows, switching from a polychlorinated pyridine to a polybrominated or polyiodinated analogue will significantly facilitate oxidative addition, as the C-Br and C-I bonds are weaker.[1]

  • Temperature Optimization: For sluggish reactions, especially with chloropyridines, increasing the reaction temperature in 10-20 °C increments can provide the necessary energy to overcome the activation barrier for oxidative addition.[1]

Issue 2: Formation of Significant Side Products

The appearance of undesired products often indicates competing reaction pathways that become significant when the desired catalytic cycle is slow or inhibited.

Question: My reaction is producing a mixture of products, including dehalogenated starting material and homocoupled byproducts. Why is this happening and how can I suppress it?

Answer:

Side product formation is a clear sign that the catalytic system is not operating efficiently. The primary culprits are:

  • Dehalogenation: The halogen on the pyridine is replaced by a hydrogen atom. This typically occurs via a palladium-hydride (Pd-H) intermediate, which can arise from the base, solvent, or trace water.[6] This Pd-H species can then reductively eliminate with the pyridine ring, leading to the dehalogenated byproduct. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[6]

  • Homocoupling: This occurs when two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) couple with each other. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1]

  • Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom, often from water or other protic sources in the reaction mixture. This is a common issue with unstable heteroaryl boronic acids, like those derived from pyridine.[7]

Strategies for Minimizing Side Products:

Side ProductLikely CauseRecommended Action
Dehalogenation Formation of Pd-H species; slow reductive eliminationOptimize ligand and base combination; lower reaction temperature; ensure anhydrous conditions.
Homocoupling Presence of oxygen; slow cross-couplingThoroughly degas all solvents and reagents; use a pre-catalyst to ensure rapid formation of the active Pd(0) species.[1]
Protodeboronation Presence of water or protic sourcesUse anhydrous solvents and reagents; consider using a boronic ester (e.g., pinacol ester) for increased stability.[4]

Experimental Protocol: Rigorous Degassing of Reaction Mixture

  • Setup: Assemble your reaction vessel (e.g., a Schlenk flask) containing the solid reagents and a stir bar.

  • Inert Atmosphere: Connect the flask to a Schlenk line and evacuate the flask under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add your anhydrous, degassed solvent(s) to the flask via cannula or syringe under a positive pressure of inert gas.

  • Sparging: Bubble the inert gas through the stirred reaction mixture for 15-30 minutes to ensure all dissolved oxygen is removed.

  • Heating: Begin heating the reaction under a positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of catalyst deactivation with polyhalogenated pyridines?

A1: The primary deactivation pathways are:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and inhibiting key steps like oxidative addition or reductive elimination.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or temperatures.[1][8]

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose into inactive palladium black, a process often accelerated by the slow kinetics resulting from pyridine inhibition.[1]

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Inactive_Complex Inactive Pd-Pyridine Complex Pd(0)->Inactive_Complex Pd_Black Palladium Black Pd(0)->Pd_Black Decomposition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Pyridine Pyridine Substrate Pyridine->Pd(0) Poisoning

Caption: Deactivation pathways interfering with the catalytic cycle.

Q2: How does the position of the halogens on the pyridine ring affect the reaction?

A2: The position significantly influences reactivity. 2-halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction site, which enhances catalyst poisoning.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen is further from the coupling site, reducing its inhibitory effect.[1] For polyhalogenated pyridines, selective coupling can sometimes be achieved based on the electronic and steric environment of each C-X bond.

Q3: What is the role of the ligand in preventing catalyst deactivation?

A3: The ligand is arguably the most critical component for success. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective.[1][9] These ligands:

  • Sterically Hinder the coordination of the pyridine nitrogen to the metal center.

  • Increase Electron Density on the metal, which promotes the desired catalytic steps and can weaken the inhibitory metal-pyridine bond.[1]

Q4: Can the choice of base and solvent impact catalyst deactivation?

A4: Absolutely.

  • Base: A carefully selected base is crucial for the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[4] The choice of base can influence reaction rate and, consequently, the lifetime of the active catalyst in solution, potentially mitigating decomposition.

  • Solvent: The solvent must solubilize the reactants and catalyst, but also plays a role in catalyst stability. Aprotic polar solvents like dioxane, toluene, or THF are common.[10] Using anhydrous solvents is critical to prevent side reactions like protodeboronation.[4]

Q5: Are there alternatives to palladium catalysts for these challenging couplings?

A5: Yes, nickel-based catalytic systems are a cost-effective alternative and can exhibit different reactivity and selectivity profiles.[11] Nickel catalysts can also be susceptible to deactivation, such as through the formation of inactive dimeric species, but may offer a solution when palladium systems fail.[12]

References

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-fluoro-4-iodopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction workup procedures involving 2-Chloro-5-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective removal of palladium catalysts from reaction mixtures. The unique electronic and steric properties of this substrate, coupled with the coordinating nature of the pyridine nitrogen, can present specific challenges in achieving the stringent purity levels required, particularly in pharmaceutical applications.

The Challenge: Palladium's Affinity for Pyridines

The primary difficulty in removing palladium catalysts from reaction mixtures containing pyridine derivatives, such as this compound, arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are challenging to remove using standard purification methods.[1][2] This strong binding can keep the palladium species solubilized in the organic phase, complicating its separation from the desired product.[1][2]

Regulatory Context: Why Palladium Removal is Critical

Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in Active Pharmaceutical Ingredients (APIs).[1][2] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving this compound?

A1: The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Common adsorbents are activated carbon and specialized palladium scavengers.[1][2]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1][2]

  • Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1][2]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[1][2]

Q2: What are palladium scavengers and how do they function?

A2: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[1][4] Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the oxidation state of the palladium species you are trying to remove (e.g., Pd(0) vs. Pd(II)). Different scavengers have varying affinities for different palladium species.[1] It may be necessary to screen several scavengers to find the most effective one for your specific reaction conditions. Thiol-based scavengers like SiliaMetS® Thiol are versatile and effective for various palladium forms.[4]

Q4: Can I use activated carbon for palladium removal?

A4: Yes, activated carbon is a common and cost-effective adsorbent for palladium removal.[1][2] However, it can sometimes lead to a lower yield of the desired product due to non-specific adsorption.[3] It's crucial to optimize the amount of activated carbon and the treatment time to maximize palladium removal while minimizing product loss.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
High levels of palladium remain in the product after initial purification. Strong chelation of palladium to the pyridine nitrogen.[1]1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[1] 2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1] 3. Consider a two-step approach: A primary treatment with a scavenger followed by a polish with activated carbon can be effective.
Product loss during the workup procedure. Non-specific adsorption of the product onto the scavenger or activated carbon.1. Reduce the amount of adsorbent: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. 2. Wash the solid support thoroughly: After filtration, wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2] 3. Screen different adsorbents: Some scavengers may have a lower affinity for your specific product.
Palladium precipitates as a fine black powder (palladium black) that is difficult to filter. Decomposition of the palladium catalyst.[5]1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to help trap the finely dispersed palladium particles.[1][6] 2. Ensure proper degassing: Oxygen can contribute to catalyst decomposition. Thoroughly degas your reaction mixture.[7]
Inconsistent results with palladium removal. Variability in the palladium species present in the reaction mixture (Pd(0), Pd(II), colloidal Pd).1. Characterize the palladium species: If possible, try to identify the dominant palladium species in your crude mixture to select the most appropriate scavenger. 2. Employ a broad-spectrum scavenger: Some scavengers are effective against multiple forms of palladium.[4]

Experimental Protocols

Workflow for Selecting a Palladium Removal Strategy

G start Crude Reaction Mixture (Containing this compound product and Pd catalyst) decision1 Is the Palladium Species Known? start->decision1 pd0 Primarily Pd(0) decision1->pd0 Yes pd2 Primarily Pd(II) decision1->pd2 Yes unknown Unknown or Mixed Species decision1->unknown No thiol_scavenger Thiol-based Scavengers (e.g., SiliaMetS Thiol) pd0->thiol_scavenger tmt_scavenger TMT Scavengers pd2->tmt_scavenger broad_spectrum Broad-Spectrum Scavengers (e.g., SiliaMetS Thiourea) unknown->broad_spectrum scavenger_select Select Appropriate Scavenger protocol1 Execute Protocol 1: Palladium Scavenging scavenger_select->protocol1 thiol_scavenger->scavenger_select tmt_scavenger->scavenger_select broad_spectrum->scavenger_select analysis Analyze Residual Palladium (e.g., ICP-MS) protocol1->analysis decision2 Palladium Level < 10 ppm? analysis->decision2 end Purified Product decision2->end Yes protocol2 Execute Protocol 2: Activated Carbon Polish decision2->protocol2 No protocol2->analysis

Caption: Decision workflow for selecting the optimal palladium removal strategy.

Protocol 1: Palladium Removal using a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported scavenger. The optimal scavenger, solvent, temperature, and time should be determined experimentally.

Materials:

  • Crude reaction mixture containing this compound and palladium catalyst.

  • Selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT).[2]

  • An appropriate organic solvent (e.g., THF, Toluene, DCM).[2]

  • Filter aid (e.g., Celite®).

  • Filtration apparatus (e.g., Büchner funnel, sintered glass funnel).

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[2]

  • Scavenger Addition: Add the selected solid-supported scavenger. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1][2]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1][2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique, such as ICP-MS.[2]

Protocol 2: Palladium Removal using Activated Carbon

This method is often used as a polishing step or a more economical primary treatment.

Materials:

  • Crude product dissolved in an appropriate solvent.

  • Activated carbon.

  • Filter aid (e.g., Celite®).

  • Filtration apparatus.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent.[1]

  • Carbon Addition: Add activated carbon. A typical starting point is 1-2 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration.

Data Summary: Comparison of Palladium Removal Techniques

Method Advantages Disadvantages Typical Efficiency
Palladium Scavengers High selectivity for palladium, high efficiency, applicable to various Pd species.[4]Higher cost compared to activated carbon.Can reduce Pd levels to <1 ppm.[8]
Activated Carbon Low cost, readily available.Can be non-selective, potentially leading to product loss.[3]Variable, often used as a polishing step.
Crystallization Can be a highly effective and economical purification step.Palladium may co-crystallize with the product; not always effective.Highly dependent on the specific compound and solvent system.
Chromatography Can significantly reduce palladium levels.[2]Can be time-consuming, requires large volumes of solvent, and may not be scalable.Can achieve very low ppm levels.

Visualizing the Palladium Scavenging Process

Caption: Schematic of the palladium scavenging and removal process.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Chloro-5-fluoro-4-iodopyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in numerous FDA-approved drugs highlighting their importance.[1] This guide provides an in-depth cost-benefit analysis of 2-Chloro-5-fluoro-4-iodopyridine, a versatile trifunctional pyridine building block, comparing its performance and economic viability against viable alternatives in common cross-coupling reactions.

The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Halogenated pyridines, in particular, serve as versatile intermediates, offering multiple reactive handles for diversification through well-established cross-coupling methodologies.[2]

This compound presents a unique combination of three different halogens, each with distinct reactivity profiles. This differential reactivity is the cornerstone of its utility, enabling selective and sequential functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend governed by the carbon-halogen bond dissociation energies.[2] This inherent hierarchy allows for predictable and controlled elaboration of the pyridine core.

Cost-Benefit Analysis: this compound vs. Alternatives

The decision to employ a specific building block is a balance between its synthetic utility and its procurement cost. Here, we compare this compound with two logical alternatives: 2-Bromo-5-fluoro-4-iodopyridine and 2,5-Difluoro-4-iodopyridine .

Cost Landscape

A survey of current market prices reveals the following approximate costs for research-grade quantities:

CompoundCAS NumberPurityPrice (per gram)
This compound884494-49-9>97%~$150 - $250
2-Bromo-5-fluoro-4-iodopyridine1061357-89-8>97%~$180 - $300
2,5-Difluoro-4-iodopyridine1017793-20-2>98%~$240 - $350

Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.

From a purely economic standpoint, this compound presents a more cost-effective option compared to its bromo and difluoro analogs. However, the true value of a building block is determined by its performance in the desired chemical transformations.

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is primarily realized through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The key to their synthetic value lies in the ability to selectively react at the C-4 iodo position while leaving the other halogen(s) intact for subsequent functionalization.

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[3][4] The primary advantage of using an iodinated pyridine is the high reactivity of the C-I bond, allowing for milder reaction conditions compared to chloro or bromo derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Halopyridine (1.0 eq) Arylboronic Acid (1.2 eq) Base (e.g., K2CO3, 2.0 eq) reaction Inert Atmosphere Heat (e.g., 90 °C) Monitor by TLC/LC-MS reagents->reaction Add catalyst Pd Catalyst (e.g., Pd(PPh3)4, 3 mol%) catalyst->reaction Add solvent Degassed Solvent (e.g., Dioxane/H2O) solvent->reaction Add workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

While direct comparative studies are limited, the electronic effect of the halogen at the 2-position can influence the reaction rate. The more electron-withdrawing chlorine in this compound may lead to a slightly faster oxidative addition at the C-4 position compared to the bromo analogue, potentially resulting in shorter reaction times or lower catalyst loadings. However, both substrates are expected to provide high yields (>90%) for the C-4 coupled product.

The Sonogashira coupling is an indispensable method for the synthesis of alkynyl-substituted aromatics.[5][6] Similar to the Suzuki coupling, the high reactivity of the C-I bond is the primary driver for selectivity.

Experimental Protocol: Sonogashira Coupling

A typical Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.[7][8]

  • To a degassed solution of the halopyridine (1.0 equiv) in a suitable solvent (e.g., THF/Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and copper(I) iodide (5 mol%).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

The choice between 2-chloro and 2-bromo analogues is less critical in this context, as the reaction primarily occurs at the highly reactive iodo position. Both substrates are expected to perform well, providing the desired 4-alkynylpyridine in high yields.

The Heck reaction allows for the arylation of alkenes.[9][10] The reactivity trend of the halogens (I > Br > Cl) is also operative here, making the C-4 iodo position the preferred site of reaction.

Catalytic Cycle: Heck Reaction

pd0 Pd(0)L2 pd2_oxidative R-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition (R-X) pd2_alkene R-Pd(II)L2(alkene)-X pd2_oxidative->pd2_alkene Alkene Coordination pd2_insertion (R-alkene)-Pd(II)L2-X pd2_alkene->pd2_insertion Migratory Insertion pd_hydride H-Pd(II)L2-X pd2_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (Base) product Substituted Alkene pd_hydride->product

Caption: Simplified catalytic cycle for the Heck reaction.

Again, both 2-chloro- and 2-bromo-4-iodopyridines are expected to undergo selective Heck coupling at the C-4 position with high efficiency.

Synthesis of this compound

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Recommendations

Based on the available data, this compound presents a compelling option for multi-step synthesis due to its favorable cost profile and high reactivity at the C-4 iodo position, which is comparable to its bromo- and difluoro-analogs in key cross-coupling reactions.

Key Takeaways:

  • Cost-Effectiveness: this compound is generally more affordable than its 2-bromo and 2,5-difluoro counterparts.

  • Reactivity and Selectivity: The C-I bond at the 4-position is the primary site of reaction in palladium-catalyzed cross-couplings, ensuring high regioselectivity for all three compared compounds. The electronic differences between the chloro, bromo, and fluoro substituents at the 2-position may lead to subtle differences in reaction kinetics but are unlikely to significantly impact the overall yield and selectivity at the C-4 position under optimized conditions.

  • Synthetic Strategy: The choice between these building blocks may ultimately depend on the desired subsequent transformations. The presence of a chloro, bromo, or fluoro group at the 2-position offers different opportunities for further functionalization.

Recommendation:

For synthetic campaigns where the primary goal is the selective functionalization at the 4-position of a 2-halo-5-fluoropyridine core, This compound offers the most economically advantageous starting point without compromising synthetic efficiency. Its lower cost per gram can translate into significant savings, especially in large-scale synthesis, making it the preferred choice for cost-conscious drug discovery and development programs. The slightly different reactivity profile of the 2-chloro group compared to the 2-bromo group may also be strategically exploited in subsequent synthetic steps.

References

A Comparative Guide to Palladium Catalyst Efficiency in Cross-Coupling Reactions with 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the functionalization of heterocyclic scaffolds is a paramount objective. The pyridine core, a ubiquitous motif in biologically active compounds, often requires precise modification to modulate its physicochemical properties. Among the myriad of pyridine building blocks, 2-Chloro-5-fluoro-4-iodopyridine stands out as a versatile intermediate, offering three distinct handles for functionalization. However, the selective transformation of one position over the others is a challenge that hinges critically on the choice of catalytic system.

This guide provides an in-depth comparison of the efficiency of various palladium catalysts for cross-coupling reactions at the C-4 position of this compound. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl and C-F bonds dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C-4 iodo position under standard conditions.[1] This guide will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by experimental data from analogous systems, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Foundational Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework.[2][3] The cycle typically commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or coordination of the coupling partner (amine in Buchwald-Hartwig, alkene in Heck). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[4] The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most importantly, the ancillary ligands.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation_Coordination Transmetalation / Coordination (Nu-M / Nu-H) Ar-Pd(II)-I(L_n)->Transmetalation_Coordination Nu-M or Nu-H Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_Coordination->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Nu

Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds.[5][6][7] For a substrate like this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-10012-24Good-High[8][9]
PdCl₂(dppf)dppfK₂CO₃DME802High[8]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[8]
Pd₂(dba)₃XPhosK₃PO₄Dioxane10012High[10]

Expertise & Experience: For routine couplings, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable and cost-effective choices.[8] The dppf ligand, being a bidentate phosphine, often enhances catalyst stability and promotes reductive elimination. For more challenging couplings, particularly with sterically hindered boronic acids, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, in conjunction with Pd(OAc)₂ or Pd₂(dba)₃, is recommended.[8][10] These ligands facilitate the oxidative addition step and can lead to significantly higher turnover numbers. The choice of base is also critical; K₃PO₄ is often more effective than K₂CO₃ for less reactive substrates.

Generalized Suzuki-Miyaura Coupling Protocol:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring and monitor progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[2][4][11][12] This reaction is particularly valuable in drug discovery for introducing amine functionalities. For this compound, selective amination at the C-4 position is highly efficient.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(OAc)₂BINAPK₂CO₃Toluene80-110 (MW)0.5Good[13]
Pd₂(dba)₃XantphosNaOtBuDioxane80-11012-24High[1]
Pd(OAc)₂XPhosNaOtBuToluene10016High[8]
BrettPhos Pd G3BrettPhosLHMDSTHF65-804-12High[14][15]

Expertise & Experience: The choice of ligand and base is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos and XPhos are often necessary to promote the reductive elimination of the C-N bond.[1][8] Strong bases such as sodium tert-butoxide (NaOtBu) are commonly employed, although milder bases like K₂CO₃ can be effective, especially with microwave heating.[13] The use of pre-formed palladium precatalysts, such as BrettPhos Pd G3, can offer improved reliability and efficiency, often allowing for lower catalyst loadings and milder reaction conditions.[14][15]

Generalized Buchwald-Hartwig Amination Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.[1]

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).[1]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[1]

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for forming C(sp²)–C(sp) bonds, providing access to a wide range of substituted alkynes.[16][17][18] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-602-16High[1][8]
Pd(PPh₃)₄CuIEt₃NTHF/Et₃NRT16High[19]
Pd(OAc)₂/XPhosNoneCs₂CO₃Dioxane10012Good[20]

Expertise & Experience: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of iodo-pyridines.[1][8] The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] Triethylamine often serves as both the base and a solvent. Copper-free conditions have also been developed, which can be advantageous for substrates that are sensitive to copper salts. In these cases, a stronger base and a more sophisticated ligand like XPhos may be required.[20]

Generalized Sonogashira Coupling Protocol:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[1]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv.).[1]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Heck Coupling: Olefination of the Pyridine Ring

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[21][22][23] This reaction is particularly useful for introducing vinyl groups onto the pyridine scaffold.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(OAc)₂PPh₃Et₃NDMF10024Good[21]
Pd(dba)₂P(o-tol)₃K₂CO₃Dioxane12012High[24]
PdCl₂(PPh₃)₂PPh₃NaOAcDMA10016Good-High[25]

Expertise & Experience: The success of the Heck reaction is often dependent on the choice of base and solvent.[21] Palladium acetate is a common and effective catalyst precursor.[25] The addition of phosphine ligands, such as triphenylphosphine or the more electron-rich tri(o-tolyl)phosphine, can improve catalyst stability and turnover.[24] A variety of bases can be used, with organic bases like triethylamine or inorganic bases like potassium carbonate being common choices.

Generalized Heck Coupling Protocol:
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Ligand Addition (Optional): If required, add the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMA.

  • Reaction: Seal the tube and heat the reaction to the desired temperature (e.g., 100-120 °C). Monitor progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Halopyridine, Coupling Partner, Base setup->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Work-up (Cool, Dilute, Extract) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

References

A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of 2-Chloro-5-fluoro-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Synthesis

In the landscape of pharmaceutical and materials science research, polyfunctional heterocyclic compounds are invaluable building blocks. Among these, this compound stands out due to the distinct reactivity of its halogen substituents. The differential lability of the C-I, C-Cl, and C-F bonds allows for a stepwise and selective functionalization, typically through transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2][3] This controlled reactivity makes it a cornerstone intermediate in the synthesis of complex, high-value molecules.

However, harnessing this potential requires precise control and a deep understanding of the reaction's progress. Incomplete conversions, competing side reactions, or the formation of isomeric byproducts can severely impact yield, purity, and the viability of a synthetic route. Therefore, robust, real-time analytical monitoring is not a luxury but a necessity. This guide provides an in-depth comparison of analytical methodologies for monitoring reactions involving this compound, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Premier Tool: Why LC-MS Excels for Monitoring Complex Reactions

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for reaction monitoring in drug development for its unparalleled combination of separation power, sensitivity, and specificity.

  • The Power of Separation (LC): High-Performance Liquid Chromatography (HPLC) separates the complex mixture of reactants, intermediates, products, and byproducts based on their physicochemical properties (e.g., polarity). For the analysis of this compound and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[4] The use of a C18 stationary phase with a gradient elution of water/acetonitrile or water/methanol allows for the separation of compounds with a wide range of polarities.[5][6]

  • The Power of Detection (MS): The mass spectrometer provides two critical dimensions of information: the molecular weight of each separated component and, with tandem MS (MS/MS), structural information through fragmentation patterns. This is particularly powerful for halogenated compounds, as the natural isotopic distribution of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a characteristic signature, aiding in the confident identification of chlorine-containing species in the reaction mixture.[7] Unlike UV detection, which relies on the presence of a chromophore and can be confounded by co-eluting species, MS provides definitive identification based on mass-to-charge ratio (m/z).[8]

For quantitative analysis, LC-MS, particularly tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and specificity.[9][10] By monitoring a specific precursor-to-product ion transition, MRM can quantify an analyte with high precision, even at trace levels and in the presence of a complex matrix.[1][11]

A Comparative Analysis of Key Monitoring Techniques

While LC-MS is a formidable tool, a comprehensive understanding requires evaluating it against other established analytical techniques. The choice of method is dictated by the specific requirements of the analysis: speed, sensitivity, structural information needed, and available resources.

Technique Principle Advantages for this Application Limitations
LC-MS Chromatographic separation followed by mass-based detection.High Sensitivity & Specificity: Detects trace intermediates and byproducts.[9] Broad Applicability: Suitable for polar and non-volatile products common in cross-coupling reactions.[8] Structural Confirmation: Provides molecular weight and fragmentation data for unambiguous peak identification.Higher Cost: Instrumentation and maintenance are more expensive than HPLC-UV. Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds.[12]
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust & Cost-Effective: Widely available, reliable, and economical for routine quantitative analysis.[13][14] Simple Operation: Method development is often more straightforward than LC-MS.[15]Lack of Specificity: Cannot distinguish between compounds with similar retention times and UV spectra. Requires Chromophore: Compounds without a UV-absorbing moiety are invisible.
GC-MS Gas-phase chromatographic separation followed by mass-based detection.High Resolution: Excellent separation for volatile compounds. Established Libraries: Extensive EI-MS libraries for compound identification.Limited to Volatile & Thermally Stable Compounds: Unsuitable for many cross-coupling products which are larger, less volatile, and may degrade at high temperatures.[8][16]
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.In-situ & Non-destructive: Can monitor the reaction directly in the flask without sampling.[17][18] Quantitative without Standards (qNMR): Provides direct molar ratios of species.[19] Rich Structural Information: Unambiguously determines molecular structure.Low Sensitivity: Requires significantly higher concentrations than MS. Complex Data Acquisition: Setting up for real-time monitoring can be technically demanding.[20][21] Slower Acquisition: May not be suitable for very fast reactions.[17]

Visualizing the Decision Process

Choosing the right analytical tool depends on the experimental question. The following flowchart illustrates a logical path for selecting the most appropriate technique.

Analytical Method Selection Decision Flowchart for Reaction Monitoring start What is the primary analytical goal? q_quant Routine quantitative analysis of major components? start->q_quant q_id Identification of unknown byproducts? q_quant->q_id No hplcuv HPLC-UV q_quant->hplcuv Yes q_situ Need for in-situ, non-destructive monitoring? q_id->q_situ No lcms LC-MS or LC-MS/MS q_id->lcms Yes q_trace Trace-level quantification needed? q_situ->q_trace No nmr NMR Spectroscopy q_situ->nmr Yes q_trace->lcms Yes gcms Is starting material volatile? q_trace->gcms No gcms->lcms No gcms_yes GC-MS (for starting material) gcms->gcms_yes Yes

Caption: Decision flowchart for selecting an analytical technique.

Experimental Protocol: LC-MS Monitoring of a Suzuki Coupling Reaction

This section provides a detailed protocol for monitoring the progress of a Suzuki coupling reaction between this compound and a boronic acid, a common transformation for this substrate.[2][3]

Reaction Setup & Sampling
  • Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charge the reaction vessel with this compound (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., Dioxane/Water mixture).

  • Commence heating and stirring.

  • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (~10-20 µL) of the reaction mixture using a nitrogen-purged syringe.

  • Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., Acetonitrile). This stops the reaction and dilutes the sample for analysis. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the instrument.

  • Vortex the quenched sample and filter through a 0.22 µm syringe filter into an HPLC vial.

LC-MS Instrumentation and Parameters

This method is a starting point and should be optimized for the specific analytes and instrumentation used.[6][22][23]

  • LC System: Standard HPLC or UHPLC system.

  • MS System: Single Quadrupole or Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-9.0 min: 95% B

    • 9.0-9.1 min: 95% to 5% B

    • 9.1-12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters (ESI Positive Mode):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300 °C.

    • Nebulizer Pressure: 40 psi.

    • Scan Mode: Full Scan (m/z 100-500) to identify all components. For quantitative work, develop a Selected Ion Monitoring (SIM) or MRM method targeting the [M+H]⁺ ions of the starting material and expected product.

Data Analysis
  • Integrate the peak areas for the starting material (this compound, [M+H]⁺ ≈ 258.9) and the product in the chromatogram for each time point.

  • Plot the peak area of the reactant and product versus time to generate a reaction profile.

  • Calculate the percent conversion at each time point: % Conversion = [Area_Product / (Area_Reactant + Area_Product)] * 100 (Note: This provides a relative conversion. For absolute quantification, calibration curves with authentic standards are required.)

Visualizing the LC-MS Workflow

The following diagram outlines the complete workflow from reaction sampling to final data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing reaction 1. Reaction Mixture sampling 2. Aliquot Sampling reaction->sampling quench 3. Quenching & Dilution sampling->quench filter 4. Filtration quench->filter hplc_vial 5. HPLC Vial filter->hplc_vial autosampler 6. Autosampler Injection hplc_vial->autosampler lc_separation 7. LC Separation (C18 Column) autosampler->lc_separation ms_detection 8. ESI-MS Detection lc_separation->ms_detection chromatogram 9. Generate Chromatogram (TIC/EIC) ms_detection->chromatogram integration 10. Peak Integration chromatogram->integration profile 11. Generate Reaction Profile integration->profile report 12. Final Report profile->report

Caption: Standard workflow for LC-MS reaction monitoring.

Conclusion

For monitoring the progress of reactions involving the versatile building block this compound, LC-MS stands as the most powerful and informative analytical technique. Its ability to separate complex mixtures and provide specific molecular weight information for each component allows for the unambiguous tracking of reactants, intermediates, and products. While other techniques like HPLC-UV, GC-MS, and NMR have their merits and specific use cases, the broad applicability, superior sensitivity, and high specificity of LC-MS make it the indispensable tool for researchers, scientists, and drug development professionals aiming for efficient process optimization and a deep mechanistic understanding of their chemical transformations.

References

A Senior Application Scientist's Guide to Purity Assessment of Novel Compounds Derived from 2-Chloro-5-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

The halogenated heterocyclic compound, 2-Chloro-5-fluoro-4-iodopyridine, is a highly versatile and valuable building block in modern medicinal chemistry and agrochemical research.[1] Its unique substitution pattern allows for selective functionalization through various cross-coupling reactions, leading to novel and complex molecular architectures. However, the very reactivity that makes this scaffold so useful also presents a significant analytical challenge: ensuring the purity and structural integrity of the resulting derivatives.

In drug development, an inaccurately characterized compound can lead to misleading structure-activity relationship (SAR) data, erroneous biological results, and wasted resources. An impurity with high activity could falsely suggest the desired compound is potent, while a toxic impurity could unjustly terminate a promising lead candidate. Therefore, a robust, multi-faceted analytical strategy is not just a matter of good practice; it is a prerequisite for reliable and reproducible science. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of these synthesized compounds, grounded in the principles of scientific integrity and validated methodologies.

Chapter 1: The Analytical Imperative - Anticipating Potential Impurities

Before selecting an analytical method, it is crucial to consider the potential impurity profile of a synthesized compound. For derivatives of this compound, impurities typically fall into several classes:

  • Unreacted Starting Materials: The presence of the initial this compound or other key reagents.

  • Isomeric By-products: Incomplete regioselectivity in coupling reactions can lead to the formation of structural isomers.

  • Side-Reaction Products: Reactivity at other positions on the pyridine ring or with functional groups on coupling partners.

  • Catalyst Residues: Residual palladium or other transition metals from cross-coupling reactions.

  • Solvent and Reagent Residues: Trapped solvents or excess reagents from the reaction or workup.

A comprehensive purity assessment strategy must be capable of separating, identifying, and quantifying these diverse species. No single technique is infallible, which is why an orthogonal, multi-method approach is the industry gold standard.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in nearly every pharmaceutical and chemical research lab. Its primary function is to separate the main compound from non-volatile and semi-volatile impurities.

The Causality Behind the Choice: We choose reverse-phase HPLC because the polarity of pyridine derivatives can be readily modulated, allowing for excellent separation on standard C18 columns. By creating a gradient of increasing organic solvent, we can effectively elute compounds across a wide polarity range, separating the target molecule from both more polar and less polar impurities. The inclusion of a mild acid, like formic acid, ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[2]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation & Conditions:

    • System: UHPLC or HPLC system with a UV-Vis Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: Monitor at 254 nm, 280 nm, and collect a full spectrum (210-400 nm) to ensure all components are detected.

  • Gradient Elution:

    • Start with 10% B, ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 2 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV-Vis DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC-based purity determination.

Data Summary & Comparison
TechniquePrincipleInformation GainedPrimary Use CaseLimitations
HPLC-UV Chromatographic SeparationRelative purity (% area), Retention timeRoutine quality control, Batch-to-batch consistencyCo-eluting impurities, Does not provide structural info, Assumes equal detector response

Chapter 3: NMR Spectroscopy - For Unambiguous Structure and Absolute Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool that provides detailed structural information and can be used for absolute quantitative analysis (qNMR). For derivatives of this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.

The Causality Behind the Choice:

  • ¹H qNMR: This technique allows for the determination of absolute purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known mass and purity.[3] Unlike HPLC's relative % area, qNMR provides a true mass purity value, accounting for non-UV active impurities like water or residual solvents.

  • ¹⁹F NMR: The presence of a fluorine atom is a significant analytical advantage. ¹⁹F NMR spectroscopy offers a high signal-to-noise ratio and a wide chemical shift range with virtually no background signals in typical samples.[4] This makes it exquisitely sensitive for detecting any fluorine-containing impurities, even at very low levels, which might be missed by ¹H NMR or HPLC.[5][6]

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized compound into a vial.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. Record masses precisely.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves both components and has no overlapping signals.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A 30-second delay is often a safe starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 8-16 scans).

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Select a well-resolved signal for the analyte (Int_analyte) and one for the standard (Int_std).

    • Calculate purity using the following formula: Purity (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std Where: N = number of protons for the integrated signal, MW = molecular weight, Purity_std = purity of the standard.

Workflow for NMR Purity & Structure Verification

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std (for qNMR) weigh_std->dissolve acquire_1h Acquire ¹H Spectrum (long D1 delay) dissolve->acquire_1h acquire_19f Acquire ¹⁹F Spectrum acquire_1h->acquire_19f process_1h Process ¹H: Integrate, Calculate qNMR Purity acquire_19f->process_1h verify_structure Confirm Structure process_1h->verify_structure process_19f Process ¹⁹F: Identify Fluorinated Impurities process_19f->verify_structure LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Correlation inject Inject Sample separate Separate on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze correlate Correlate UV Peak with Mass Spectrum analyze->correlate identify Confirm MW of Product & Identify Impurities correlate->identify

References

A Comparative Guide to the Kinetics of Oxidative Addition of 2-Chloro-5-fluoro-4-iodopyridine to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to palladium(0) complexes is a pivotal step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern medicinal chemistry for the synthesis of complex pharmaceutical agents.[1][2] The kinetics of this elementary step often govern the overall efficiency of the catalytic cycle, making a thorough understanding of the factors that influence its rate paramount for reaction optimization and rational catalyst design.[2] This guide provides a comparative analysis of palladium catalysts for the oxidative addition of 2-Chloro-5-fluoro-4-iodopyridine, a key intermediate in the synthesis of various biologically active compounds. While specific kinetic data for this substrate is not extensively published, this guide leverages data from analogous aryl iodide systems to provide a predictive framework and detailed experimental guidance.

The Critical Role of the Palladium Catalyst in Oxidative Addition

The structure of the palladium catalyst, particularly the nature of its supporting ligands, profoundly influences the rate and mechanism of oxidative addition. Ligands modulate the steric and electronic properties of the palladium center, thereby affecting its reactivity towards the C-I bond of the iodopyridine substrate. Bulky, electron-rich phosphine ligands, for instance, are known to accelerate oxidative addition by promoting the formation of the active, low-coordinate Pd(0) species.[3]

The oxidative addition of an aryl halide to a Pd(0) complex can proceed through several mechanistic pathways, with the three-centered concerted mechanism being the most widely accepted for aryl iodides.[1] However, factors such as the electronic nature of the substrate and the ligand can lead to alternative pathways, including nucleophilic displacement.[4] For a heteroaromatic substrate like this compound, the high reactivity of the C-I bond adjacent to the nitrogen-containing ring is a key consideration.[4]

Comparative Kinetic Data for Oxidative Addition of Aryl Iodides to Palladium(0) Complexes

The rate of oxidative addition is highly dependent on the palladium catalyst, the phosphine ligand, and the reaction conditions. The following table summarizes representative kinetic data from studies on the oxidative addition of various aryl iodides to different Pd(0) complexes, providing a basis for comparison.

Aryl IodidePalladium PrecursorLigandSolventRate Constant (k)Reaction OrderNotes
Phenyl IodidePd(dba)₂PPh₃THFVaries with [PPh₃]ComplexThe reaction proceeds through multiple equilibria involving Pd(PPh₃)n species.[1]
Phenyl IodidePd(dba)₂DIOPTHF-DissociativeThe 14-electron [Pd(P^P)] complex is the active species.[1]
Phenyl IodidePd(dba)₂dppfTHF-DissociativeSlower than with monodentate phosphines.[1]
IodoarenesPd(0) complexes with nitrogen ligands--Second-order dependence on [Pd(0)]CooperativeTwo palladium centers can collaborate in the activation of C–I bonds.[5]

Mechanistic Considerations for this compound

The oxidative addition of this compound to a Pd(0) catalyst is expected to proceed preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond. The reaction is anticipated to follow a concerted mechanism, involving the insertion of the palladium center into the C-I bond through a three-membered transition state.

G cluster_0 Catalytic Cycle A Pd(0)L₂ B [Pd(0)L₂(ArI)] π-complex A->B Coordination C [L₂Pd(Ar)(I)] Oxidative Addition Product B->C Oxidative Addition (Rate-Determining Step) D Further Reactions (e.g., Transmetalation) C->D

Caption: Generalized catalytic cycle for the oxidative addition step.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics requires meticulous experimental design and execution.[6] The following are generalized protocols for monitoring the oxidative addition of this compound to a Pd(0) complex.

In-situ NMR Spectroscopy

This method is well-suited for monitoring the reaction in real-time when the starting materials, intermediates, and products have distinct NMR signals.[6]

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • This compound

  • Anhydrous, degassed solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)

Procedure:

  • In a glovebox, prepare a stock solution of the palladium precursor and the phosphine ligand in the deuterated solvent.

  • In a separate vial, prepare a stock solution of this compound and the internal standard.

  • Transfer a known volume of the catalyst stock solution to a J. Young NMR tube.

  • Record a ¹H and ³¹P NMR spectrum of the catalyst solution at the desired reaction temperature.

  • Inject a known volume of the substrate stock solution into the NMR tube, and immediately begin acquiring spectra at regular time intervals.

  • Integrate the signals of the starting material and product relative to the internal standard to determine their concentrations over time.

  • Plot the concentration data versus time to determine the reaction order and rate constant.

UV-Vis Spectroscopy

This technique is useful when the palladium complexes involved in the reaction have distinct and well-separated absorption bands in the UV-Vis spectrum.

Materials:

  • Palladium precursor

  • Phosphine ligand

  • This compound

  • Anhydrous, degassed solvent (e.g., THF)

  • UV-Vis cuvettes suitable for air-sensitive reactions

Procedure:

  • Prepare a stock solution of the palladium precursor and ligand in the chosen solvent.

  • Prepare a stock solution of the iodopyridine substrate.

  • Transfer the catalyst solution to a sealed cuvette and record its UV-Vis spectrum.

  • Inject the substrate solution into the cuvette, mix rapidly, and immediately begin recording spectra at fixed time intervals.

  • Monitor the change in absorbance at a wavelength specific to a reactant or product to follow the reaction progress.

  • Use the Beer-Lambert law to convert absorbance data to concentration and perform kinetic analysis.

G cluster_1 Experimental Workflow for Kinetic Analysis Prep Prepare Stock Solutions (Catalyst, Substrate, Standard) React Initiate Reaction in Spectrometer Prep->React Monitor Acquire Data (NMR or UV-Vis) over Time React->Monitor Analyze Process Data (Integration/Absorbance) Monitor->Analyze Kinetics Determine Rate Law and Rate Constant Analyze->Kinetics

Caption: Workflow for conducting kinetic studies of the oxidative addition.

Conclusion

The kinetic investigation of the oxidative addition of this compound to palladium catalysts is crucial for the development of efficient and robust cross-coupling methodologies. By systematically comparing the performance of different palladium-ligand systems using the experimental protocols outlined in this guide, researchers can gain valuable insights into the reaction mechanism and identify the optimal catalyst for their specific application. This knowledge will undoubtedly accelerate the synthesis of novel and valuable molecules in the pharmaceutical and materials science industries.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-5-fluoro-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research hinges on the integrity of every component, including the often-overlooked final step: waste disposal. Handling and disposing of specialized reagents like 2-Chloro-5-fluoro-4-iodopyridine requires a nuanced understanding of its chemical properties and associated hazards. This guide provides a comprehensive, step-by-step framework for its safe disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated pyridine derivative, and its structure contributes to its reactivity and specific hazards. The primary hazards associated with this compound are corrosive and irritant properties.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Acute Toxicity, Inhalation: May be harmful if inhaled.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

These classifications necessitate stringent adherence to safety protocols, not just during its use in synthesis but throughout the entire lifecycle of the chemical in the lab, including its final disposal.

PropertyValueSource
CAS Number 884494-49-9[1][4][5][6]
Molecular Formula C5H2ClFIN[1][7]
Molecular Weight 257.43 g/mol [1][7]
Physical Form Solid[3]
Melting Point 105-110°C[3]
Storage Store in a cool, dry, well-ventilated area.[8] Recommended storage at 2-8°C.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a comprehensive PPE strategy is non-negotiable. The causality is clear: the chemical's irritant and corrosive nature demands a physical barrier to prevent contact.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10] If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter may be required.[2]

Spill Management: Immediate and Controlled Response

Accidents happen, but a well-defined spill response protocol can mitigate the risks. The primary objective is to contain the spill, prevent its spread, and protect personnel.

For a small spill (milligrams to a few grams):

  • Evacuate and Alert: Alert personnel in the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Don PPE: Wear the appropriate PPE as described in the section above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent. Avoid raising dust.[10]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Seal and label the waste container for pickup by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

Disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[11][12] As a halogenated organic compound, it is considered hazardous waste.

Workflow for Disposal of this compound

cluster_prep Preparation cluster_contain Containment cluster_label Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: - Unused/expired reagent - Contaminated materials (gloves, wipes) - Reaction residues B Select appropriate, sealed hazardous waste container. A->B 1. Contain C Segregate from incompatible wastes (e.g., strong oxidizers, acids). B->C 2. Segregate D Label container clearly: 'Hazardous Waste' 'this compound' List all components and concentrations. C->D 3. Label E Store in a designated, secure satellite accumulation area. D->E 4. Store F Use secondary containment to prevent spills. E->F G Arrange for pickup by certified Environmental Health & Safety (EHS) personnel. F->G 5. Arrange Pickup H EHS transports to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H I Final treatment via chemical destruction (e.g., incineration). H->I

References

Mastering the Safe Handling of 2-Chloro-5-fluoro-4-iodopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of pharmaceutical and chemical synthesis, the ability to handle highly reactive and potentially hazardous compounds with confidence is paramount. 2-Chloro-5-fluoro-4-iodopyridine is one such compound, a halogenated pyridine derivative whose utility in novel molecular design is matched by its significant health and safety considerations. This guide moves beyond a simple recitation of safety data, offering a deep, experience-driven framework for its safe handling, from initial risk assessment to final disposal. Our objective is to empower you with the knowledge not just to follow procedures, but to understand the causality behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile: More Than Just Symbols

This compound is classified as a hazardous substance, and a thorough understanding of its specific risks is the foundation of safe handling. According to aggregated GHS data, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] Some classifications also indicate it may be harmful if inhaled.[1] The presence of multiple halogen atoms on the pyridine ring contributes to its reactivity and toxicological profile.

The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact. The immediate effects of exposure can include irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure data for this specific compound is limited, but as with many halogenated organic compounds, caution is warranted to minimize long-term health risks.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Engineering controls, such as fume hoods, are the primary means of exposure reduction, but PPE provides an essential barrier in the event of accidental contact.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 5 mil for splash protection)Nitrile and neoprene offer good resistance to a range of chemicals, including pyridines.[3] For incidental contact, a standard disposable nitrile glove is often sufficient. However, for tasks with a higher risk of splash or prolonged handling, a thicker gauge glove or double-gloving is recommended. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical Splash Goggles (meeting ANSI Z87.1 standard)Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal around the eyes.
Body Protection Chemical-resistant Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. For emergencies or situations exceeding occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[3][4] Respirators are for non-routine situations and require proper fit-testing and training.

A Note on Glove Selection: While nitrile gloves are a common and generally appropriate choice for handling pyridine and its derivatives, it is crucial to understand the concept of "breakthrough time."[5][6] This is the time it takes for a chemical to permeate the glove material. For pyridine, Ansell's chemical resistance guide indicates that some nitrile gloves have breakthrough times of over 480 minutes, rating them as "Excellent".[4] However, breakthrough times can be affected by factors such as glove thickness, chemical concentration, and temperature. For tasks involving significant exposure, consulting the glove manufacturer's specific chemical resistance data is always the best practice.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Pre-Handling Checklist
  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for defects. Don the appropriate lab coat, chemical splash goggles, and gloves.

  • Emergency Equipment Check: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure the spill kit is readily accessible.

  • Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.

Handling the Compound
  • Work Within a Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[3]

  • Container Management: Keep the container of the chemical tightly closed when not in use to minimize the release of vapors.[3]

  • Avoid Dust Generation: If handling a solid form of the compound, take care to avoid generating dust.

  • Spill Prevention: Use a secondary container when transporting the chemical.

Post-Handling and Decontamination
  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves.

  • Work Surface Decontamination: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste.

  • Lab Coat Management: If you suspect your lab coat has been contaminated, remove it immediately and have it laundered by a service that handles contaminated lab apparel.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Response
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including a respirator if necessary and you are trained to use one.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed material or spilled solid into the designated halogenated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and any materials contaminated with it is a legal and ethical responsibility to protect the environment and public health.

Waste Segregation and Collection
  • Designated Waste Stream: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (gloves, absorbent pads, etc.), must be collected as halogenated organic waste .

  • Separate from Non-Halogenated Waste: It is crucial to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to manage disposal costs.

  • Container Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.

  • Container Management: Keep the waste container securely closed except when adding waste. Store it in a designated and properly ventilated satellite accumulation area.

Disposal Procedure
  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any halogenated organic compound be disposed of down the sink.

Workflow Visualization

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Fume Hood A->B C Inspect & Don PPE B->C D Locate Emergency Equipment C->D E Prepare Waste Container D->E F Work in Fume Hood E->F G Keep Container Closed F->G H Avoid Dust Generation G->H I Proper Glove Removal H->I Task Complete J Wash Hands I->J K Decontaminate Work Area J->K L Segregate Halogenated Waste K->L Generate Waste M Label Waste Container L->M N Follow Institutional Procedures M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.